2-Phenylmalononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCTVAYVCDCQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184493 | |
| Record name | Malononitrile, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3041-40-5 | |
| Record name | 2-Phenylpropanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3041-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3041-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLMALONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M3K6FPU6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Phenylmalononitrile (CAS: 3041-40-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Phenylmalononitrile, a versatile chemical compound with significant potential in organic synthesis and pharmaceutical research. This document covers its physicochemical properties, synthesis, reactivity, biological activity, and relevant experimental protocols, presenting a valuable resource for professionals in the field.
Physicochemical Properties
This compound, also known as Phenylmalononitrile, is a white to off-white crystalline solid.[1] Its core structure consists of a phenyl group attached to a malononitrile framework.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3041-40-5 | [2][3][4][5] |
| Molecular Formula | C₉H₆N₂ | [4][5][6][7][8] |
| Molecular Weight | 142.16 g/mol | [2][5][6] |
| Melting Point | 70.5°C | [4] |
| Boiling Point | 249.72°C (rough estimate) | [4] |
| Density | 1.1777 (rough estimate) | [4] |
| Flash Point | 117.5°C | [4] |
| Vapor Pressure | 0.0117 mmHg at 25°C | [4] |
| Storage Temperature | 2-8°C, sealed in a dry place | [2] |
| InChI Key | OFCTVAYVCDCQDA-UHFFFAOYSA-N | [2] |
| SMILES | N#CC(C#N)c1ccccc1 | [3] |
Synthesis and Reactivity
A key synthesis method for this compound is referenced in The Journal of Organic Chemistry.[5] While various synthetic strategies for related 2-phenylacetonitrile compounds exist, including dehydrogenative anodic cyanation, specific scalable synthesis protocols for this compound would require consulting the primary literature.[9][10]
This compound serves as a valuable intermediate in the synthesis of more complex molecules.[1] The presence of the nitrile groups allows for a variety of chemical transformations. For instance, it reacts with hydrazine hydrate to produce 3,5-diamino-4-phenylpyrazole, a polyfunctional heterocycle that can be further modified to create derivatives of 2-aminopyrazolo[1,5-a]pyrimidine.[11]
Biological Activity and Mechanism of Action
This compound has been identified as a nucleophilic agent that functions as a histone deacetylase (HDAC) inhibitor.[6] Its mechanism of action involves binding to the zinc ion located in the active site of HDACs. This binding event prevents the enzyme from catalyzing the removal of acetyl groups from lysine residues on histones and other proteins.[6] The inhibition of HDACs is a significant area of research in cancer therapy, as it can lead to the re-expression of tumor suppressor genes.[6]
Furthermore, this compound has been noted for its potential in pharmaceutical preparations aimed at inhibiting cancer cell growth by targeting proteins involved in transcriptional regulation.[6] The broader class of acrylonitrile derivatives has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12]
References
- 1. 2-phenyl-malononitrile;CAS No.:3041-40-5 [chemshuttle.com]
- 2. This compound | 3041-40-5 [sigmaaldrich.com]
- 3. Malononitrile, phenyl- (CAS 3041-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chembk.com [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound | CAS:3041-40-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 8. Malononitrile, phenyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 11. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Biological Properties of 2-Phenylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, spectral, and biological properties of 2-phenylmalononitrile (CAS No: 3041-40-5). Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this guide also includes information on closely related compounds and standardized experimental protocols for property determination.
Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₉H₆N₂ | - |
| Molecular Weight | 142.16 g/mol | Calculated from the molecular formula. |
| Melting Point | Not available | Standard experimental procedures for determination are described in Section 3.1. |
| Boiling Point | Not available | Standard experimental procedures for determination are described in Section 3.2. |
| Density | Not available | - |
| Solubility | Moderately soluble in common organic solvents | Quantitative data is not readily available. It is reported to be sensitive to moisture and may hydrolyze in aqueous environments[2]. |
Spectral Data
Detailed spectral analyses are crucial for the structural elucidation and purity assessment of this compound.
2.1. Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragments. The electron ionization mass spectrum available from the NIST WebBook shows the following significant peaks[3]:
| m/z | Interpretation |
| 142 | Molecular Ion [M]⁺ |
| 115 | Loss of HCN |
| 89 | Loss of another HCN from m/z 115 |
2.2. Infrared (IR) Spectroscopy
While a specific experimental spectrum for this compound is not available, the key characteristic absorption band is that of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity peak in the region of 2260-2210 cm⁻¹[4][5].
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.57 | m | 3H | Phenyl protons (meta, para) |
| 7.79 | s | 1H | Olefinic proton (=CH) |
| 7.91 | d | 2H | Phenyl protons (ortho) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 82.56 | C(CN)₂ |
| 112.47, 113.62 | Cyano carbons (CN) |
| 130.61, 130.77, 134.54 | Phenyl carbons |
| 159.97 | Olefinic carbon (=CH) |
It is important to note that for this compound, the olefinic proton and carbon signals would be replaced by signals for a methine proton and carbon, respectively, and their chemical shifts would be different.
Experimental Protocols
The following sections detail standardized experimental procedures for determining the key physical properties of organic compounds like this compound.
3.1. Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).
-
Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting) are recorded as the melting range.
3.2. Boiling Point Determination
For solids that can be sublimed or have a measurable boiling point under reduced pressure, the following method can be employed.
Methodology: Capillary Method (Siwoloboff's Method)
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath.
-
Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued, and the bath is allowed to cool slowly.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
3.3. Solubility Determination
A systematic approach is used to determine the solubility of a compound in various solvents.
Methodology: Qualitative and Semi-Quantitative
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, diethyl ether, toluene, dimethyl sulfoxide).
-
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 0.1 mL) is added.
-
The mixture is agitated (e.g., by vortexing) at a constant temperature.
-
If the solid dissolves completely, the compound is considered soluble.
-
If not, the solvent is added in small increments until the solid dissolves or a specified maximum volume (e.g., 3 mL) is reached.
-
-
Data Recording: Solubility is reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., > 100 mg/mL, 10-100 mg/mL, < 1 mg/mL).
Biological Activity and Signaling Pathway
This compound has been identified as a histone deacetylase (HDAC) inhibitor[2]. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. In the context of cancer, HDACs are often overexpressed, leading to the deacetylation of histones, which results in a more condensed chromatin structure and the repression of tumor suppressor gene transcription.
By inhibiting HDACs, this compound can lead to the hyperacetylation of histones, which in turn relaxes the chromatin structure, allowing for the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells[2].
The following diagram illustrates the simplified signaling pathway of HDAC inhibition.
References
- 1. 2-PHENYL-MALONONITRILE [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. Malononitrile, phenyl- [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. minio.scielo.br [minio.scielo.br]
- 7. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Phenylmalononitrile
This technical guide provides a comprehensive overview of this compound, covering its molecular structure, physicochemical properties, synthesis, and its potential application as a histone deacetylase (HDAC) inhibitor.
Molecular Structure and Properties
This compound, also known as phenylmalononitrile or 2-phenylpropanedinitrile, is a nitrile compound featuring a phenyl group attached to a malononitrile framework.[1][2] This structure imparts specific chemical reactivity and biological activity.
Chemical Structure
The structure of this compound consists of a central carbon atom bonded to a phenyl group, a hydrogen atom, and two nitrile (-C≡N) groups.
Physicochemical and Identification Data
The key quantitative and identifying data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | Phenylmalononitrile, 2-Phenylpropanedinitrile | [1][4] |
| CAS Number | 3041-40-5 | [1][3][4] |
| Molecular Formula | C₉H₆N₂ | [4][5] |
| Molecular Weight | 142.16 g/mol | [5] |
| Physical Form | White to off-white crystalline solid | [2][3] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [2][3] |
| SMILES | N#CC(C#N)C1=CC=CC=C1 | |
| InChI Key | OFCTVAYVCDCQDA-UHFFFAOYSA-N | [3][4] |
Note: Data for melting point, boiling point, and density are not consistently available in published literature.[5]
Synthesis of this compound
The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde or ketone (benzaldehyde).[6][7][8] Modern protocols often utilize green chemistry principles, such as microwave irradiation, to improve yields and reduce reaction times.[8][9]
Experimental Protocol: Knoevenagel Condensation (Microwave-Assisted)
The following is a representative protocol for the synthesis of the intermediate 2-benzylidenemalononitrile, which can then be reduced to this compound.
-
Reactant Mixture: In a microwave reactor vessel, combine benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol).[9]
-
Solvent and Catalyst: Add methanol (3 mL) as the solvent. While some modern syntheses are solvent-free, methanol is commonly used.[9] A catalytic amount of a weak base like ammonium acetate can be added to facilitate the reaction.[6]
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 20 W) at 60 °C for approximately 30 minutes.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture. Filter the solution and wash the solid precipitate with water (3 x 5 mL).[9]
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane-dichloromethane) to yield the pure 2-benzylidenemalononitrile intermediate.[9]
-
Reduction: The resulting intermediate is then subjected to a standard reduction of the carbon-carbon double bond to yield the final product, this compound.
Application in Drug Development: HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation.[10][11] They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[10][12] In various diseases, particularly cancer, HDACs are often dysregulated, causing the silencing of tumor suppressor genes.[11][13]
HDAC inhibitors (HDACis) block the action of these enzymes, leading to histone hyperacetylation, a more relaxed chromatin state (euchromatin), and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, or apoptosis in cancer cells.[10][11] this compound has been identified as a potential HDAC inhibitor.
Experimental Protocols: HDAC Inhibition Assay
To quantify the inhibitory potential of compounds like this compound, a cell-free in vitro HDAC activity assay is commonly employed. The following protocol is based on commercially available fluorometric assay kits.
Principle
This assay measures the activity of HDAC enzymes on a specific substrate. The substrate consists of an acetylated lysine side chain and a fluorescent group. When the HDAC enzyme deacetylates the substrate, a developer solution can cleave the deacetylated substrate, releasing the fluorophore. The resulting fluorescence is proportional to HDAC activity and can be measured with a fluorometer. An inhibitor will reduce the signal.
Detailed Methodology
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer as per the manufacturer's instructions.
-
Dilute the nuclear extract or purified HDAC enzyme to the desired concentration in the assay buffer.
-
Prepare a standard curve using a provided deacetylated standard at concentrations ranging from 0 to 2000 nM.[1]
-
Prepare the test compound (this compound) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add HDAC assay buffer to all wells.
-
Add the diluted nuclear extract or purified HDAC enzyme to the designated sample wells. Include "no enzyme" control wells.
-
Add the test inhibitor (this compound) at different concentrations to the sample wells.
-
Add the HDAC fluorogenic substrate to all wells.
-
Mix thoroughly and incubate the plate at 37°C for 30-60 minutes.[14][15]
-
-
Signal Development:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from all readings.
-
Plot the fluorescence values against the concentrations of the test inhibitor.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%) to determine the compound's potency.
-
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis is accessible through standard organic chemistry reactions like the Knoevenagel condensation. For drug development professionals, its most compelling feature is its potential role as a histone deacetylase inhibitor, a class of compounds with validated therapeutic applications in oncology. The experimental protocols provided herein offer a framework for synthesizing and evaluating the biological activity of this and similar molecules in a research setting.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-phenyl-malononitrile;CAS No.:3041-40-5 [chemshuttle.com]
- 3. This compound | 3041-40-5 [sigmaaldrich.com]
- 4. Malononitrile, phenyl- [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 9. www2.unifap.br [www2.unifap.br]
- 10. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Phenylmalononitrile from Benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-phenylmalononitrile, a valuable intermediate in organic synthesis, from benzaldehyde. The primary synthetic route detailed is the Knoevenagel condensation, a reliable and efficient method for carbon-carbon bond formation. This document outlines the underlying reaction mechanism, presents various experimental protocols with a comparative analysis of catalysts and reaction conditions, and provides key analytical data for the product.
Core Synthesis: The Knoevenagel Condensation
The synthesis of this compound from benzaldehyde is predominantly achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to a carbonyl group (benzaldehyde), followed by a dehydration reaction to yield an α,β-unsaturated dinitrile. The reaction is typically catalyzed by a base.
The mechanism is initiated by the deprotonation of malononitrile by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate undergoes protonation to form an aldol-type adduct, which is subsequently dehydrated to yield the final product, this compound, also known as benzylidenemalononitrile.
Experimental Protocols and Quantitative Data
Various methods have been developed for the Knoevenagel condensation of benzaldehyde and malononitrile, often focusing on milder conditions, improved yields, and the use of environmentally benign catalysts and solvents. Below are detailed protocols for several effective approaches.
Protocol 1: Base-Catalyzed Synthesis in an Aqueous Medium
This protocol outlines a green chemistry approach using a weak inorganic base in water.
Methodology:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, add water (8 mL), malononitrile (0.13 g, 2 mmol), and a catalytic amount of sodium bicarbonate (NaHCO₃, ~1 mg).
-
To the stirring solution, add benzaldehyde (0.212 g, 2 mmol) in one portion.
-
Stir the solution at room temperature for 30 minutes. The product will precipitate out of the solution.
-
To ensure complete precipitation, cool the reaction mixture in an ice bath for an additional 10 minutes.
-
Isolate the product by vacuum filtration and wash with cold water.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NaHCO₃ | Water | Room Temp. | 30 | 50-100 | [1] |
| NaOAc | Water | Room Temp. | 30 | 50-100 | [1] |
| K₂CO₃ | Water | Room Temp. | 30 | 50-100 | [1] |
Protocol 2: Water-Glycerol Mediated Synthesis
This method utilizes a green solvent system to achieve high yields without a traditional catalyst.
Methodology:
-
In a 25 mL round-bottom flask, combine benzaldehyde (3 mmol) and malononitrile (3.5 mmol) in 5 mL of a 1:1 water and glycerol mixture.
-
Stir the solution magnetically at room temperature for 24 hours.
-
The product can be isolated by precipitation and filtration.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Water:Glycerol (1:1) | Room Temp. | 24 | 99 | [2] |
| None | Water | Room Temp. | 24 | Trace | [2] |
| None | Glycerol | Room Temp. | 24 | 54 | [2] |
Protocol 3: Sonication-Assisted Solvent-Free Synthesis
This protocol employs ultrasound irradiation in the absence of a solvent, representing a rapid and efficient green method.
Methodology:
-
In a 50 mL beaker, mix benzaldehyde (0.01 mol) and malononitrile (0.01 mol).
-
Add a pinch of ammonium acetate as a catalyst.
-
Stir the mixture continuously with a glass rod while sonicating at room temperature for 5-7 minutes.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
The crude product can be recrystallized from a mixture of n-hexane and ethyl acetate.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ammonium Acetate | Solvent-Free | Room Temp. | 5-7 | High | [3] |
Product Characterization: Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.91 (d, J=7.0 Hz, 2H), 7.79 (s, 1H), 7.57 (m, 3H) | [4][5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 159.3, 134.2, 133.1, 130.7, 117.2, 86.9 | [4][5] |
| FT-IR (KBr, cm⁻¹) | 3060 (w, C-H), 2219 (s, C≡N), 1565 (s, C=C) | [6] |
Visualizing the Synthesis
To further elucidate the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
References
2-Phenylmalononitrile: A Technical Guide for Researchers
IUPAC Name: 2-phenylpropanedinitrile
This technical guide provides an in-depth overview of 2-phenylmalononitrile, a versatile nitrile compound with applications in organic synthesis and as a scaffold for developing pharmaceutically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is characterized by a phenyl group attached to a malononitrile framework, which imparts specific electronic properties to the molecule. For optimal stability, it should be stored in a cool, dry place (2-8°C or 10-25°C) in a tightly sealed container, protected from moisture.[1]
| Property | Value | Reference(s) |
| CAS Number | 3041-40-5 | [2] |
| Molecular Formula | C₉H₆N₂ | [2] |
| Molecular Weight | 142.16 g/mol | [2] |
| Physical Form | Solid | [2] |
| InChI Key | OFCTVAYVCDCQDA-UHFFFAOYSA-N | [2] |
| SMILES | N#CC(C1=CC=CC=C1)C#N | |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
| Purity | Typically ≥98% | [2] |
Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.[2]
Synthesis of this compound
The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation of benzaldehyde with malononitrile. This reaction is typically catalyzed by a weak base. Various protocols have been developed, including methods employing green chemistry principles.
Experimental Protocol: Knoevenagel Condensation
This protocol describes a straightforward and efficient synthesis of this compound using a weak base catalyst in an aqueous medium.
Materials:
-
Benzaldehyde (1 equivalent)
-
Malononitrile (1.05-1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃) (catalytic amount)
-
Water (H₂O)
-
Ethanol (for recrystallization, if necessary)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add water, malononitrile, and a catalytic amount of sodium bicarbonate.
-
Stir the mixture at room temperature to ensure dissolution of the reagents.
-
Add benzaldehyde to the stirred solution in one portion.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid precipitate of this compound should form.
-
After the reaction is complete (typically within 30 minutes to a few hours), cool the reaction mixture in an ice bath to maximize precipitation of the product.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any residual reactants and catalyst.
-
Dry the product. If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol.
Characterization:
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point Determination: To compare with the literature value.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and aromatic (C=C) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Caption: Knoevenagel condensation workflow for this compound synthesis.
Biological Activity and Mechanism of Action
This compound is recognized as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.
By inhibiting HDACs, this compound is believed to cause an accumulation of acetylated histones. This leads to a more relaxed chromatin structure (euchromatin), allowing for the transcription of genes that may have been silenced. This can result in the induction of various cellular processes, including cell cycle arrest, differentiation, and apoptosis, which are key mechanisms in cancer therapy. The inhibitory action is thought to occur through the binding of the molecule to the zinc ion present in the active site of the HDAC enzyme.
Signaling Pathway of HDAC Inhibition
The following diagram illustrates the general mechanism of action for an HDAC inhibitor like this compound.
Caption: General mechanism of action for HDAC inhibitors.
Quantitative Biological Data
While this compound is identified as an HDAC inhibitor, specific quantitative data, such as IC₅₀ values for its activity against various HDAC isoforms or its cytotoxic effects on different cancer cell lines, are not extensively available in the public domain. The development of pharmaceutical agents often involves the synthesis and evaluation of numerous derivatives to optimize potency and selectivity.
For context, the table below presents IC₅₀ values for some methoxy-substituted phenylacrylonitrile derivatives against the MCF-7 breast cancer cell line, as reported in a study by Yilmaz et al. (2023). It is crucial to note that this data is for related compounds and not for this compound itself.
| Compound | Description | Cell Line | IC₅₀ (µM) at 48h | Reference |
| Derivative 2a | 2-(4-methoxybenzylidene)malononitrile | MCF-7 | 44 | [3] |
| Derivative 2b | 2-(2,4-dimethoxybenzylidene)malononitrile | MCF-7 | 34 | [3] |
This data illustrates the cytotoxic potential of the phenylacrylonitrile scaffold and underscores the importance of further quantitative studies on this compound to fully elucidate its therapeutic potential.
Applications in Research and Drug Development
This compound serves as a valuable building block in medicinal chemistry and materials science.[1]
-
Pharmaceutical Intermediate: Its structure is a key component in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.[1]
-
Organic Synthesis: The nitrile groups offer reactive sites for further chemical transformations, such as reduction or hydrolysis, enabling the creation of a diverse range of functionalized compounds.[1]
-
Materials Science: The molecule can be utilized as a monomer in the development of polymers with specific electronic and optical properties.[1]
References
2-Phenylmalononitrile: A Comprehensive Safety and Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety, handling, and known toxicological profile of 2-Phenylmalononitrile (CAS No. 3041-40-5). The information is compiled to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the safe use and management of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is characterized by a phenyl group attached to a malononitrile framework, making it a useful intermediate in organic synthesis and pharmaceutical research.[1]
| Property | Value | Source |
| CAS Number | 3041-40-5 | [2][3][4] |
| Molecular Formula | C₉H₆N₂ | [2][3][4] |
| Molecular Weight | 142.16 g/mol | [4][5] |
| Physical Form | Solid | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 30 - 32 °C (86 - 90 °F) | [6] |
| Boiling Point | 220 °C (428 °F) | [6] |
| Density | 1.049 g/cm³ at 25 °C (77 °F) | [6] |
| Solubility | Moderately soluble in common organic solvents. Sensitive to moisture and may hydrolyze in aqueous environments. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| GHS Classification | |
| Signal Word | Danger |
| Pictograms | |
| Hazard Statements | H300: Fatal if swallowed.[6] H302+H312: Harmful if swallowed or in contact with skin.[2] H311 + H331: Toxic in contact with skin or if inhaled.[6] H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[2][6] H331: Toxic if inhaled.[2] H335: May cause respiratory irritation.[2] H410: Very toxic to aquatic life with long lasting effects.[6] |
| Precautionary Statements | P261: Avoid breathing dust.[2][6] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[6] P272: Contaminated work clothing should not be allowed out of the workplace. P273: Avoid release to the environment.[6] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][6] P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[6] P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[6] P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] P311: Call a POISON CENTER or doctor/physician.[2] P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention.[6] P361+P364: Take off immediately all contaminated clothing and wash it before reuse. P391: Collect spillage. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/ container to an approved waste disposal plant. |
Toxicological Information
The toxicological effects of nitriles are often associated with their metabolism to cyanide.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
This compound has been identified as a histone deacetylase (HDAC) inhibitor.[4] HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, which are enzymes that remove acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Mechanism of this compound as an HDAC inhibitor.
Experimental Protocols for Acute Toxicity Assessment
The determination of acute oral, dermal, and inhalation toxicity is typically performed according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to assess the hazardous potential of a substance and provide data for classification and labeling.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.
-
Principle: A small group of animals (typically three) of a single sex (usually females) are dosed sequentially at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome for each animal (survival or death) determines the next step.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A necropsy is performed on all animals at the end of the observation period.
-
-
Interpretation: The classification is based on the number of animals that die at a given dose level.
Caption: Simplified workflow for OECD Test Guideline 423.
Handling, Storage, and First Aid
Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Storage
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperatures range from 2-8°C to 10-25°C.[2][4] The compound is sensitive to moisture.[1]
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Accidental Release: Avoid dust formation. Wear appropriate PPE. Sweep up and shovel into a suitable container for disposal. Avoid release to the environment.
Disposal Considerations
Dispose of this material and its container at a licensed hazardous-waste disposal facility. Follow all federal, state, and local regulations.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and to conduct a thorough risk assessment for any intended use.
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. 2-PHENYL-MALONONITRILE [chemicalbook.com]
- 5. This compound | 3041-40-5 [sigmaaldrich.com]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Phenylmalononitrile: A Technical Guide
This technical guide provides a detailed overview of the expected spectroscopic data for 2-phenylmalononitrile, aimed at researchers, scientists, and professionals in drug development. The guide outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, standardized experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of the compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on established principles of NMR and IR spectroscopy. These predictions are intended to serve as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data for this compound
The proton NMR spectrum is predicted to show signals corresponding to the methine proton and the aromatic protons of the phenyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.5 | Singlet | 1H | Methine proton (-CH(CN)₂) |
Note: The solvent is assumed to be CDCl₃. The chemical shift of the methine proton is an estimate and may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring, the methine carbon, and the nitrile carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 130 - 135 | Quaternary aromatic carbon (C-1) |
| ~ 128 - 130 | Aromatic carbons (C-2, C-3, C-4, C-5, C-6) |
| ~ 115 | Nitrile carbons (-CN) |
| ~ 30 | Methine carbon (-CH(CN)₂) |
Note: The solvent is assumed to be CDCl₃. These are approximate chemical shift ranges.
Table 3: Predicted IR Absorption Data for this compound
The infrared spectrum is expected to show characteristic absorption bands for the nitrile and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2250 | Strong | C≡N stretch |
| ~ 1600, 1490, 1450 | Medium to Weak | Aromatic C=C bending |
| ~ 750, 700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The solution height should be around 4-5 cm.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[2]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Acquire a ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
Process the ¹³C NMR spectrum in a similar manner to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
This protocol describes the thin solid film method for obtaining an IR spectrum.[4]
-
Sample Preparation :
-
Place a small amount (a few milligrams) of this compound into a clean, dry vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) to dissolve the solid.[4]
-
Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.[4]
-
Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[4]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
The resulting spectrum will show the infrared absorption bands of this compound.
-
Workflow and Logical Relationships
The structural elucidation of an organic compound like this compound follows a logical progression of spectroscopic analyses. The following diagrams illustrate this workflow and the relationships between different spectroscopic techniques.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: Logical relationships between different NMR experiments for the structural elucidation of this compound.
References
An In-Depth Technical Guide to 2-Phenylmalononitrile: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylmalononitrile, a nitrile compound featuring a phenyl group attached to a malononitrile framework, is a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry.[1] Its utility as a precursor for highly functionalized molecules has led to its application in the development of materials with specific electronic properties and as a scaffold for potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern applications of this compound, with a focus on its role as a potential modulator of epigenetic enzymes.
Discovery and Historical Context
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 3041-40-5 |
| Molecular Formula | C₉H₆N₂ |
| Molecular Weight | 142.16 g/mol |
| Appearance | White to off-white crystalline solid[1] |
| Storage Temperature | 2-8°C, sealed in dry conditions[3] |
Table 2: Spectroscopic Data for this compound (and related compounds)
| Spectrum | Key Peaks/Shifts (ppm or cm⁻¹) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.1 (t, J = 8.0 Hz, 2H), 7.6 (t, J = 8.0 Hz, 1H), 7.8 (d, J = 8.20 Hz, 2H), 8 (s, 1H) (for the related 2-benzylidenemalononitrile)[4] |
| ¹³C NMR (CDCl₃) | δ (ppm): 82.56, 112.47, 113.62, 130.61, 130.77, 134.54, 159.97 (for the related 2-benzylidenemalononitrile)[5] |
| FT-IR | The nitrile groups (C≡N) typically exhibit a sharp absorption band in the region of 2220-2260 cm⁻¹. The phenyl group will show characteristic C-H and C=C stretching and bending vibrations. |
Note: Specific spectral data for this compound can be sparse in publicly available literature; the data for the closely related 2-benzylidenemalononitrile is provided for reference.
Experimental Protocols: Synthesis of Arylmalononitriles
While the original synthesis protocol for this compound is not readily accessible, modern methods for the synthesis of arylmalononitriles, including the phenyl derivative, often employ palladium-catalyzed cross-coupling reactions. The following is a representative, generalized protocol based on modern synthetic methods.
Palladium-Catalyzed Arylation of Malononitrile
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Malononitrile
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)
-
Phosphine ligand (e.g., triphenylphosphine, tricyclohexylphosphine)
-
Base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous solvent (e.g., toluene, xylene, dioxane)
-
Inert gas supply (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by malononitrile and the aryl halide.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific catalyst system and aryl halide) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure arylmalononitrile.
Applications in Drug Development: Histone Deacetylase (HDAC) Inhibition
Recent research has highlighted this compound as a potential inhibitor of histone deacetylases (HDACs).[6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[7]
The general mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity.[6] While the specific HDAC isoforms inhibited by this compound and the full downstream effects are still under investigation, the potential therapeutic implications are significant, particularly in the context of cancer and other diseases with epigenetic dysregulation.
References
- 1. 2-phenyl-malononitrile;CAS No.:3041-40-5 [chemshuttle.com]
- 2. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 3041-40-5 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. minio.scielo.br [minio.scielo.br]
- 6. biosynth.com [biosynth.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the Nitrile Groups in 2-Phenylmalononitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylmalononitrile, a versatile organic compound characterized by a phenyl ring attached to a methylene group bearing two nitrile functionalities, is a valuable building block in synthetic organic chemistry. The electron-withdrawing nature of the dual nitrile groups significantly activates the adjacent methylene protons and renders the nitrile carbons electrophilic. This inherent reactivity makes this compound a key precursor for the synthesis of a diverse array of carbocyclic and heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the reactivity of the nitrile groups in this compound, focusing on key transformations including cycloaddition reactions, nucleophilic additions, and hydrolysis. Detailed experimental protocols for representative reactions are provided, and quantitative data is summarized in structured tables. Reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of the chemical transformations.
Introduction
This compound (also known as phenylmalonodinitrile) is a crystalline solid with the molecular formula C₉H₆N₂.[1] Its chemical structure, featuring a geminal dinitrile moiety attached to a benzylic carbon, is the source of its unique reactivity. The strong electron-withdrawing effect of the two cyano groups leads to:
-
Acidic Methylene Protons: The protons on the carbon atom between the two nitrile groups are significantly acidic, readily undergoing deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile and a key intermediate in many condensation reactions.
-
Electrophilic Nitrile Carbons: The carbon atoms of the nitrile groups are electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of a wide variety of nitrogen-containing heterocycles.
This guide will delve into the primary modes of reactivity of the nitrile groups in this compound, providing researchers with the foundational knowledge to effectively utilize this versatile reagent in their synthetic endeavors.
Cycloaddition Reactions
The nitrile groups of this compound can participate in cycloaddition reactions, serving as a two-atom component in the construction of heterocyclic rings. These reactions are powerful tools for the rapid assembly of complex molecular architectures.
[3+2] Cycloaddition with Azides
While the Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a cornerstone of click chemistry, the reaction with nitriles provides a direct route to tetrazoles.[2][3][4] Although phenyl azide itself can be unreactive in some [3+2] cycloadditions, the reaction of this compound with other organic azides can be facilitated, for example, by the use of catalysts. This reaction proceeds via a concerted mechanism to yield 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry.
Reaction Pathway: [3+2] Cycloaddition of this compound with an Azide
Caption: [3+2] Cycloaddition of this compound with an organic azide.
Synthesis of Polysubstituted Pyridines
This compound is a key precursor in multicomponent reactions for the synthesis of highly functionalized pyridines. These reactions often proceed through a cascade of transformations, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The nitrile group plays a crucial role in the cyclization step, ultimately becoming the C3-nitrile of the resulting pyridine ring.
Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives using Malononitrile (as a proxy for this compound reactivity)
| Entry | Aldehyde | Ketone | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | None | Microwave, solvent-free, 7-9 min | 83 | [5][6] |
| 2 | Benzaldehyde | Acetophenone | TBBDA | 100 °C | 95 | [7] |
| 3 | 4-Nitrobenzaldehyde | Acetophenone | Ammonium acetate | Reflux in ethanol, 10-14 h | 78 | [8] |
Note: The yields are for reactions using malononitrile, which is expected to have similar reactivity to this compound in this context.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by a variety of nucleophiles. These reactions are fundamental to the construction of numerous nitrogen-containing heterocycles.
Reaction with Hydrazine
The reaction of this compound with hydrazine hydrate is a classic example of a nucleophilic addition followed by cyclization. This reaction leads to the formation of 3,5-diamino-4-phenylpyrazole, a highly functionalized pyrazole derivative that can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 3,5-Diamino-4-phenylpyrazole
-
A solution of this compound (1.42 g, 10 mmol) in ethanol (20 mL) is prepared.
-
Hydrazine hydrate (1 mL, 20 mmol) is added to the solution.
-
The mixture is heated under reflux for 2 hours.
-
Upon cooling, the product crystallizes from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to afford 3,5-diamino-4-phenylpyrazole.
Reaction Workflow: Synthesis of 3,5-Diamino-4-phenylpyrazole
Caption: Experimental workflow for the synthesis of 3,5-diamino-4-phenylpyrazole.
Reaction with Hydroxylamine
The reaction of nitriles with hydroxylamine can lead to the formation of amidoximes. This transformation involves the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon. Amidoximes are important functional groups in medicinal chemistry, known for their ability to chelate metal ions and act as nitric oxide donors. The reaction of this compound with hydroxylamine would be expected to proceed under neutral or slightly basic conditions.
Thorpe-Ziegler Reaction
Although this compound is a dinitrile, the two nitrile groups are attached to the same carbon, making an intramolecular Thorpe-Ziegler reaction impossible. However, it can participate in intermolecular Thorpe-type reactions, where the carbanion of one molecule attacks the nitrile group of another, leading to the formation of enamines.
Hydrolysis of the Nitrile Groups
The nitrile groups of this compound can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. This transformation is a fundamental process in organic synthesis, allowing for the conversion of the cyano group into other valuable functionalities.
Acid-Catalyzed Hydrolysis
Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and elevated temperatures, both nitrile groups of this compound can be hydrolyzed to carboxylic acid groups, yielding phenylmalonic acid. The reaction proceeds through an amide intermediate.
Base-Catalyzed Hydrolysis
Treatment with aqueous base (e.g., NaOH or KOH) followed by acidification will also convert the nitrile groups to carboxylic acids. Careful control of reaction conditions can sometimes allow for the partial hydrolysis to the corresponding amide or cyano-acid.
Table 2: Representative Conditions for Nitrile Hydrolysis
| Reaction | Reagents | Conditions | Product |
| Full Hydrolysis (Acidic) | Conc. HCl, H₂O | Reflux | Phenylmalonic acid |
| Full Hydrolysis (Basic) | 1. aq. NaOH, Reflux2. H₃O⁺ | - | Phenylmalonic acid |
| Partial Hydrolysis | H₂O₂, aq. NaOH | Room Temp | 2-Phenylmalonamic acid |
Reaction Pathway: Hydrolysis of this compound
Caption: Stepwise hydrolysis of this compound to phenylmalonic acid.
Conclusion
The nitrile groups in this compound are highly reactive functionalities that enable a wide range of chemical transformations. Their participation in cycloaddition reactions provides efficient routes to important heterocyclic scaffolds like tetrazoles and pyridines. The electrophilicity of the nitrile carbons allows for nucleophilic additions with reagents such as hydrazine and hydroxylamine, leading to the formation of valuable pyrazoles and amidoximes. Furthermore, the nitrile groups can be readily hydrolyzed to carboxylic acids, offering a pathway to a different class of derivatives. The versatility of this compound, stemming from the reactivity of its nitrile groups, solidifies its role as a critical building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. This guide has provided a foundational overview of this reactivity, offering both theoretical understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important compound.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
2-Phenylmalononitrile: A Comprehensive Technical Guide for Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Phenylmalononitrile, also known as benzylidenemalononitrile, is a highly versatile and reactive precursor in organic synthesis. Its activated carbon-carbon double bond and dual nitrile functionalities make it an essential building block for a wide array of carbocyclic and heterocyclic structures. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of pharmaceutically relevant scaffolds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for laboratory and development settings.
Introduction and Physicochemical Properties
This compound is an organic compound characterized by a phenyl group and two nitrile groups attached to the same carbon of a vinylidene fragment. It is most commonly synthesized via the Knoevenagel condensation of benzaldehyde and malononitrile. The electron-withdrawing nature of the nitrile groups renders the benzylic proton of the precursor acidic and makes the double bond in the final product highly susceptible to nucleophilic attack, underpinning its broad utility in synthetic chemistry. These derivatives are key intermediates in the synthesis of drugs and other valuable products, with some demonstrating antitumoral, antifungal, and antibacterial activities.[1]
The nitrile group is a common pharmacophore found in over 30 prescribed pharmaceuticals, valued for its metabolic stability and ability to participate in key binding interactions with biological targets.[2] this compound itself has been investigated for its potential to inhibit histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are prominent targets in cancer therapy.[3]
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 3041-40-5 | [4][5] |
| Molecular Formula | C₉H₆N₂ | [3][4] |
| Molecular Weight | 142.16 g/mol | [3][4] |
| Physical Form | White to off-white crystalline solid | [6] |
| Melting Point | 85 °C | [6] |
| Storage | Sealed in dry, 2-8 °C | |
| IR (KBr, cm⁻¹) | 3032 (Ar-H), 2224 (C≡N), 1683 (C=C) | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.91 (m, 2H), 7.79 (s, 1H), 7.64 (m, 1H), 7.54 (m, 2H) | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.9, 134.6, 130.8, 129.6, 113.6, 112.5, 82.7 | [6] |
| Mass Spec (70 eV) | m/z 154 (M⁺, 100%), 127 (90%), 103 (60%) | [4][6] |
Synthesis of this compound via Knoevenagel Condensation
The most direct and widely used method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of benzaldehyde with malononitrile, an active methylene compound. The reaction is highly efficient and can be performed under various conditions, including green and solvent-free methods, often resulting in excellent yields.[1][7]
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. 2-Phenyl-malononitrile | 3041-40-5 | FP152726 | Biosynth [biosynth.com]
- 4. Malononitrile, phenyl- [webbook.nist.gov]
- 5. Malononitrile, phenyl- [webbook.nist.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Phenylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-phenylmalononitrile as a key starting material. The protocols outlined herein are based on established multicomponent reactions and classical heterocyclic synthesis strategies, offering a versatile toolkit for medicinal chemists and researchers in drug discovery. Quantitative data from representative reactions are summarized in tables for easy comparison, and reaction pathways are visualized using diagrams to facilitate understanding and implementation.
Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of many pharmaceutical agents. The use of this compound in multicomponent reactions provides an efficient route to highly functionalized pyridine scaffolds.
One-Pot Four-Component Synthesis of 2-Amino-3-cyano-4,6-disubstituted Pyridines
This protocol describes a one-pot synthesis of 2-amino-3-cyanopyridine derivatives from an aromatic aldehyde, a methyl ketone, this compound, and ammonium acetate. This method is advantageous due to its operational simplicity and the ability to generate diverse products in good yields.
Experimental Protocol:
A mixture of an aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), this compound (2 mmol), and ammonium acetate (2.5 mmol) is heated under stirring at 100 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.[1]
Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives
| Aldehyde (R¹) | Ketone (R²) | Product | Time (min) | Yield (%) |
| Benzaldehyde | Acetophenone | 2-Amino-3-cyano-4,6-diphenylpyridine | 30 | 92 |
| 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-3-cyano-6-phenylpyridine | 35 | 95 |
| 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | 30 | 94 |
| Benzaldehyde | 4-Methylacetophenone | 2-Amino-3-cyano-6-(4-methylphenyl)-4-phenylpyridine | 40 | 90 |
Spectroscopic Data for 2-Amino-3-cyano-4,6-diphenylpyridine:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H).[2]
-
¹³C NMR (CDCl₃, 101 MHz): δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6.[2]
Diagram 1: Synthesis of 2-Amino-3-cyanopyridines
Caption: One-pot synthesis of 2-amino-3-cyanopyridines.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with hydrazine derivatives provides a direct route to functionalized 5-aminopyrazoles.
Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This protocol details the synthesis of 5-aminopyrazole derivatives through a one-pot, three-component reaction of an aromatic aldehyde, this compound, and phenylhydrazine.
Experimental Protocol:
In a round-bottom flask, a mixture of benzaldehyde (1 mmol), this compound (1 mmol), and phenylhydrazine (1 mmol) is prepared in ethanol (10 mL). A catalytic amount of a suitable catalyst (e.g., LDH@PTRMS@DCMBA@CuI nanoparticles, 0.05 g) is added.[3] The reaction mixture is stirred at 55 °C. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is triturated with diethyl ether, and the solid product is collected by filtration and washed with cold ethanol to yield the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.[3]
Table 2: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
| Aldehyde (R) | Time (min) | Yield (%) |
| Benzaldehyde | 15 | 93 |
| 4-Chlorobenzaldehyde | 20 | 91 |
| 4-Methylbenzaldehyde | 18 | 92 |
| 4-Nitrobenzaldehyde | 25 | 85 |
Spectroscopic Data for 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile:
-
Mass Spectrometry (EI-MS): The mass spectrum typically shows a prominent molecular ion peak [M]⁺. Common fragmentation patterns involve the loss of HCN and N₂ from the [M-H]⁺ ion.[4][5]
Diagram 2: Synthesis of 5-Aminopyrazoles
Caption: Three-component synthesis of 5-aminopyrazoles.
Synthesis of Substituted Thiazoles
Thiazole moieties are present in numerous biologically active compounds. The Gewald reaction provides a versatile method for the synthesis of 2-aminothiophenes, which are key intermediates for the preparation of various fused thiazole systems.
Gewald Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile
This protocol describes the Gewald three-component reaction of a ketone, this compound, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.
Experimental Protocol:
To a mixture of acetophenone (10 mmol) and this compound (10 mmol) in ethanol (30 mL), elemental sulfur (12 mmol) and morpholine (10 mmol) are added. The reaction mixture is heated at reflux with stirring. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-amino-4-phenylthiophene-3-carbonitrile.[6][7][8]
Table 3: Gewald Synthesis of 2-Aminothiophenes
| Ketone | Activated Nitrile | Base | Product | Yield (%) |
| Acetophenone | This compound | Morpholine | 2-Amino-4-phenyl-5-methylthiophene-3-carbonitrile | High |
| Cyclohexanone | This compound | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | High |
Diagram 3: Gewald Reaction Workflow
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
These 2-aminothiophene derivatives can be further elaborated into various fused thiazole-containing heterocyclic systems through subsequent reactions, for instance, by reaction with α-haloketones (Hantzsch thiazole synthesis).
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Phenylmalononitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. 2-Phenylmalononitrile, a derivative of malononitrile, serves as a versatile C-H acid component in these reactions. Its activated methylene group, flanked by two nitrile functionalities and a phenyl group, readily participates in condensation and addition reactions, leading to the formation of a diverse array of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds through multicomponent reactions.
Applications of this compound in Multicomponent Reactions
This compound is a valuable building block for the synthesis of several classes of heterocyclic compounds, primarily through condensation reactions with aldehydes and subsequent cyclization with a third component. The presence of the phenyl group can influence the reactivity and solubility of the intermediates and final products.
Synthesis of Substituted 4H-Pyrans
One of the most well-documented applications of malononitrile and its derivatives in MCRs is the synthesis of 2-amino-4H-pyran-3-carbonitriles. These reactions typically involve the condensation of an aromatic aldehyde, this compound, and an active methylene compound such as a 1,3-dicarbonyl compound (e.g., dimedone, ethyl acetoacetate). The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.
Synthesis of Polysubstituted Pyridines
This compound can also be employed in the synthesis of highly functionalized pyridine derivatives. A common strategy is a four-component reaction involving an aldehyde, this compound, an active methylene compound, and a nitrogen source, typically ammonium acetate. This reaction often follows a Hantzsch-like pathway to afford dihydropyridine intermediates, which can then be oxidized to the corresponding pyridines.
Experimental Protocols
The following protocols are detailed methodologies for key multicomponent reactions. While specific examples utilizing this compound are not extensively documented in the literature, the following general procedures for malononitrile can be adapted. It is recommended to optimize reaction conditions such as temperature, reaction time, and catalyst loading for each specific substrate combination when using this compound.
Protocol 1: Synthesis of Tetrahydrobenzo[b]pyran Derivatives
This protocol describes a three-component reaction for the synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitriles.
Reaction Scheme:
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Phenylmalononitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 2-phenylmalononitrile derivatives using microwave-assisted organic synthesis (MAOS). It also explores their application as potential anticancer agents, including a detailed experimental protocol and a visualization of their mechanism of action.
Introduction
This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds, synthesized through the Knoevenagel condensation of an aromatic aldehyde with malononitrile, have shown promise as anticancer, and antimicrobial agents. The core structure of these derivatives makes them valuable scaffolds in drug discovery.
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. This environmentally friendly approach often allows for solvent-free reactions, aligning with the principles of green chemistry.
Data Presentation: Microwave-Assisted vs. Conventional Synthesis
Microwave irradiation significantly accelerates the synthesis of this compound derivatives, leading to higher yields in a fraction of the time required by conventional heating methods. The following table summarizes the comparative data for the synthesis of various benzylidenemalononitrile derivatives.
| Derivative | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 2-(4-Hexyloxybenzylidene)malononitrile | Microwave (320 W) | Ammonium Acetate | Solvent-free | 20-50 s | 65 | [1] |
| 2-(4-Hexyloxybenzylidene)malononitrile | Conventional Heating | - | - | Several hours | Lower | [2] |
| 2-(4-Octyloxybenzylidene)malononitrile | Microwave (320 W) | Ammonium Acetate | Solvent-free | 20-50 s | 72 | |
| 2-(4-Decyloxybenzylidene)malononitrile | Microwave (320 W) | Ammonium Acetate | Solvent-free | 20-50 s | 68 | [1] |
| General Benzylidenemalononitriles | Microwave | None | Water | 30 min | 77-95 | |
| General Benzylidenemalononitriles | Conventional Heating | Various | Organic | 2-24 h | Variable | |
| Benzotriazole derivatives | Microwave (180 W) | - | DMF | 4 min 20 s | 75 | [2] |
| Benzotriazole derivatives | Conventional Heating | - | DMF | 6 h | 65 | [2] |
Experimental Protocols
Microwave-Assisted Synthesis of 2-(4-Hexyloxybenzylidene)malononitrile
This protocol details the synthesis of a representative this compound derivative using microwave irradiation.
Materials:
-
4-Hexyloxybenzaldehyde
-
Malononitrile
-
Ammonium acetate (catalyst)
-
Porcelain dish
-
Microwave synthesizer
-
Ethyl acetate
-
n-Hexane
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
-
In a porcelain dish, combine 4-hexyloxybenzaldehyde (1.222 mmol) and malononitrile (1.222 mmol).
-
Add a catalytic amount of ammonium acetate (10 mg) to the mixture.
-
Place the porcelain dish in a microwave synthesizer and irradiate at 320 W for 20-50 seconds.
-
Monitor the progress of the reaction by TLC using a mobile phase of n-hexane/ethyl acetate (3:1).
-
Upon completion of the reaction, a solid crude product will be formed.
-
Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane to obtain the pure crystalline product.
-
Dry the purified product and determine its melting point.
-
Characterize the final product using FT-IR and NMR spectroscopy to confirm its structure. For 4-hexyloxybenzylidenemalononitrile, the expected yield is approximately 65%, with a melting point of 42–43 °C.[1]
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound derivatives.
Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.
Signaling Pathway: Anticancer Mechanism of Action
Certain 2-phenylacrylonitrile derivatives, which are structurally similar to stilbenes, have been identified as potent inhibitors of tubulin polymerization.[3] They bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This interference with the microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[3]
Caption: Inhibition of tubulin polymerization by this compound derivatives.
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyranopyrimidines using 2-Phenylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyranopyrimidine derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery.[1] These scaffolds exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] A common and efficient method for the synthesis of the pyrano[2,3-d]pyrimidine core is through a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene compound, and a derivative of barbituric acid.[1][3]
This document provides detailed application notes and protocols for the synthesis of pyranopyrimidines, with a specific focus on the use of 2-phenylmalononitrile as the active methylene component. It is important to note that while the use of malononitrile in this reaction is extensively reported, specific literature on this compound is less common. Therefore, the protocols provided herein are based on established methods for malononitrile, with proposed adaptations for this compound, considering the potential steric and electronic effects of the phenyl substituent.
Data Presentation: A Comparative Overview of Reaction Conditions for Pyranopyrimidine Synthesis
The following table summarizes various catalytic systems and reaction conditions reported for the synthesis of pyrano[2,3-d]pyrimidines via the three-component reaction of an aromatic aldehyde, malononitrile, and a barbituric acid derivative. This data provides a valuable reference for adapting the reaction to use this compound.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Mefenamic acid | Ethanol | Reflux | Not Specified | 90-98 | [1] |
| SBA-Pr-SO3H | Solvent-free | 140°C | 15 min | High | [3] |
| Dibutylamine (DBA) | Aqueous Ethanol | Not Specified | Not Specified | High | [4] |
| Fe3O4, ZnO, or Mn3O4 Nanoparticles | Not Specified | Not Specified | Not Specified | High | [5] |
| Na2 eosin Y (photocatalyst) | Aqueous Ethanol | Room Temp | Not Specified | up to 94 | [6] |
| Glyoxylic acid:L-proline (DES) | Not Specified | Not Specified | Short | High | [7] |
| Isonicotinic acid | Not Specified | 60°C | Short | High | [7] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Aqueous Ethanol | Room Temp | 2 h | High | [8] |
| l-proline | Water | Not Specified | Not Specified | High | [9] |
Experimental Protocols
1. General Protocol for the Synthesis of 5-Aryl-7-amino-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitriles using Malononitrile
This protocol is a generalized procedure based on multiple reports for the synthesis of pyranopyrimidines using malononitrile.[1][3][4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Barbituric acid or N,N'-dimethylbarbituric acid (1 mmol)
-
Catalyst (e.g., l-proline, DABCO, 10 mol%)
-
Solvent (e.g., ethanol, water, or a mixture thereof, 10 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and the chosen catalyst (10 mol%).
-
Add the solvent (10 mL) to the reaction mixture.
-
Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst) for the required time (typically 1-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product often precipitates out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol or water to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure pyranopyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
2. Proposed Protocol for the Synthesis of 5-Aryl-7-amino-6-cyano-5-phenyl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones using this compound
This proposed protocol is an adaptation of the general method for use with this compound. The presence of the phenyl group may necessitate more forcing reaction conditions due to increased steric hindrance.
Materials:
-
Aromatic aldehyde (1 mmol)
-
This compound (1 mmol)
-
Barbituric acid or N,N'-dimethylbarbituric acid (1 mmol)
-
A robust catalyst (e.g., piperidine or a solid acid catalyst like SBA-Pr-SO3H, 10-20 mol%)
-
Solvent (e.g., ethanol, DMF, or solvent-free, 10 mL if not solvent-free)
Procedure:
-
Combine the aromatic aldehyde (1 mmol), this compound (1 mmol), barbituric acid (1 mmol), and the catalyst in a round-bottom flask.
-
If using a solvent, add it to the mixture. For solvent-free conditions, ensure homogenous mixing of the reactants.
-
Heat the reaction mixture with stirring. A higher temperature (e.g., 80-140°C) may be required compared to reactions with malononitrile.
-
Monitor the reaction closely using TLC. Expect potentially longer reaction times (e.g., 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate forms, collect it by filtration. If no solid forms, it may be necessary to add cold water or an ethanol/water mixture to induce precipitation.
-
Wash the collected solid with a suitable solvent (e.g., cold ethanol).
-
Purify the crude product by recrystallization from a high-boiling point solvent such as DMF or ethanol.
-
Characterize the synthesized compound using standard analytical methods.
Mandatory Visualizations
Caption: Synthetic pathway for pyranopyrimidines.
Caption: Biological applications of pyranopyrimidines.
References
- 1. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. orientjchem.org [orientjchem.org]
- 9. l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Catalytic Pathways to 2-Phenylmalononitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic synthesis of 2-phenylmalononitrile and its derivatives. These compounds are pivotal intermediates in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The methodologies presented herein focus on efficiency, selectivity, and green chemistry principles, offering researchers a comprehensive guide to selecting and implementing the most suitable catalytic system for their specific needs.
Introduction
This compound derivatives, characterized by a phenyl group and two cyano groups attached to the same carbon atom, are versatile building blocks in organic synthesis.[1][3] Their synthesis has been approached through various catalytic strategies, primarily the Knoevenagel condensation, cyanation of phenylacetonitrile precursors, and transition metal-catalyzed cross-coupling reactions. This document will explore these key methods, providing detailed protocols and comparative data to aid in methodological selection.
I. Knoevenagel Condensation of Benzaldehydes with Malononitrile
The Knoevenagel condensation is a cornerstone reaction for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a catalyst.[4][5] This method is widely employed for the synthesis of benzylidenemalononitrile derivatives, which are direct precursors to this compound derivatives via subsequent reduction or other functionalization.
Catalytic Systems
A variety of catalysts have been developed to promote the Knoevenagel condensation, ranging from homogeneous to heterogeneous systems, with a recent emphasis on environmentally benign and reusable catalysts.
-
Heterogeneous Catalysts: These are advantageous due to their ease of separation and potential for recycling. Examples include:
-
Metal-Organic Frameworks (MOFs) [6]
-
Nanohybrids: Nickel/Copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have shown high catalytic performance under mild conditions.[7][8]
-
Modified Hydrotalcites: Ti-Al-Mg hydrotalcites have been demonstrated as active, selective, and reusable catalysts.[9]
-
Deep Eutectic Solvents (DESs): Halogen-free DESs, such as those prepared from imidazole and p-toluenesulfonic acid, can act as both solvent and catalyst at room temperature.[5]
-
-
Homogeneous and Organocatalysts:
-
Photocatalysis:
Comparative Data for Knoevenagel Condensation Catalysts
| Catalyst System | Benzaldehyde Derivative | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NiCu@MWCNT | 4-Iodobenzaldehyde | H₂O/CH₃OH (1:1) | 25 | 10-180 min | >95 | [8] |
| Ti-Al-Mg Hydrotalcite | Benzaldehyde | Ethyl Acetate | 60 | 4 h | 67.1 (conversion) | [9] |
| [3Im:PTSA] DES | Benzaldehyde | Neat | Room Temp. | < 12 h | High | [5] |
| β-alanine (photocatalytic) | Benzyl alcohol (in situ oxidation) | Water | Not specified | 1 h | 91 | [10] |
| Methyl Orange (photocatalytic) | Substituted Acetophenones | Not specified | Not specified | Not specified | Quantitative | [11] |
Experimental Protocol: Knoevenagel Condensation using NiCu@MWCNT Catalyst[8]
1. Catalyst Preparation:
- Monodisperse nickel/copper nanohybrids based on multi-walled carbon nanotubes (NiCu@MWCNT) are prepared via an ultrasonic hydroxide-assisted reduction method. (Detailed synthesis of the catalyst is beyond the scope of this protocol but can be found in the cited reference).
2. Reaction Procedure:
- To a reaction vessel, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and NiCu@MWCNT catalyst (4 mg).
- Add 4 mL of a 1:1 (v/v) mixture of water and methanol.
- Stir the reaction mixture at 25 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 10 to 180 minutes depending on the substrate.
- Upon completion, the solid product often precipitates and can be isolated by simple filtration.
3. Catalyst Recycling:
- The NiCu@MWCNT catalyst can be recovered from the reaction mixture by filtration, washed with a suitable solvent, dried, and reused for subsequent reactions with minimal loss of activity.[8]
II. Cyanation of Phenylacetonitrile and its Derivatives
Direct cyanation of phenylacetonitrile or its precursors offers another efficient route to this compound derivatives. This can be achieved through various catalytic methods, including transition metal-catalyzed reactions and electrochemical approaches.
Catalytic Systems
-
Transition Metal Catalysis:
-
Palladium Complexes: Used for the cyanation of aryl halides with phenylacetonitrile as the cyanide source.[12]
-
Nickel Catalysis: Effective for the cyanation of aryl pivalates and carbamates using aminoacetonitriles as the cyanide source, or for the cyanation of aryl halides and sulfonates using 2-methyl-2-phenylmalononitrile as a cyano source.[12]
-
Copper Catalysis: Employed for the cyanation of arylboronic acids with dimethylmalononitrile in a radical transnitrilation process.[13] Also used for C-H functionalization of 2-phenylpyridines and indoles with phenylacetonitrile.[12]
-
-
Electrochemical Synthesis:
-
A sustainable, metal-free approach involves the dehydrogenative electrochemical activation of benzylic positions followed by cyanation.[14]
-
Comparative Data for Cyanation Catalysts
| Precursor | Cyanating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromides | Phenylacetonitrile | Pd-based catalyst | Not specified | Not specified | Not specified | [12] |
| Aryl Pivalates | Aminoacetonitrile | Ni-based catalyst | Not specified | Not specified | Not specified | [12] |
| Arylboronic acids | Dimethylmalononitrile | Cu-based catalyst | Not specified | Not specified | Broad scope, high yields | [13] |
| Benzylic C-H | Not specified (cyanation) | Electrochemical (metal-free) | HFIP/amine electrolyte | Not specified | Good yields | [14] |
Experimental Protocol: Copper-Catalyzed Radical Transnitrilation of Arylboronic Acids[13]
1. Reaction Setup:
- In a reaction tube, combine the arylboronic acid (0.2 mmol), dimethylmalononitrile (DMMN, 1.2 equivalents), copper catalyst (e.g., CuI, 10 mol%), and a suitable ligand (if required).
- Add the appropriate solvent under an inert atmosphere.
2. Reaction Conditions:
- Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours).
- Monitor the reaction by TLC or GC-MS.
3. Work-up and Purification:
- After completion, cool the reaction mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
III. Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically enriched this compound derivatives is of significant interest, particularly for applications in drug discovery. Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in these transformations.
Organocatalytic Approaches
-
Michael Addition: The asymmetric Michael addition of malononitriles to α,β-unsaturated aldehydes or ketones, catalyzed by chiral organocatalysts like proline and its derivatives, is a key strategy.[15][16]
-
Domino Reactions: Diphenylprolinol silyl ether has been used to catalyze domino Michael/epimerization/Michael/1,2-addition reactions to synthesize complex chiral noradamantanes from derivatives of malononitrile, achieving excellent enantioselectivity.[17]
Experimental Protocol: Proline-Catalyzed Asymmetric Mannich-type Reaction (Illustrative)
While not a direct synthesis of this compound, this protocol illustrates the principle of organocatalytic asymmetric synthesis that can be adapted. For a direct asymmetric synthesis, one would typically perform a Michael addition of malononitrile to a suitable acceptor.
1. Reaction Setup:
- In a vial, dissolve the aldehyde (1.0 mmol), amine (1.2 mmol), and L-proline (10-30 mol%) in a suitable solvent (e.g., DMF).
- Stir the mixture at the specified temperature (e.g., 4 °C).
2. Addition of Nucleophile:
- Add the ketone or other nucleophile (e.g., acetone, excess) to the reaction mixture.
3. Reaction and Work-up:
- Stir the reaction for the required time until completion (monitored by TLC).
- Perform an aqueous work-up, extracting the product with an organic solvent.
- Dry the organic layer, concentrate, and purify by column chromatography.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials, intermediates, and final products, as well as the overall experimental workflow, the following diagrams are provided.
References
- 1. 2-Phenylacetonitrile|For Research [benchchem.com]
- 2. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Copper-catalyzed radical transnitrilation of arylborons with dimethylmalononitrile and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for the Arylation of Malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The arylation of malononitrile is a crucial carbon-carbon bond-forming reaction in organic synthesis, providing access to α-arylmalononitriles, which are valuable precursors for a variety of pharmaceuticals and functional materials. This document provides detailed experimental protocols for the palladium-catalyzed arylation of malononitrile with aryl halides, a method known for its high yields and broad substrate scope.[1][2] Additionally, alternative nickel-catalyzed and copper-catalyzed procedures are discussed, offering more economical or milder reaction conditions for specific applications.[3][4]
Introduction
α-Arylmalononitriles are key structural motifs in a range of biologically active molecules and are important intermediates in the synthesis of compounds such as the oxopyrazoline herbicide pinoxaden.[1] The direct arylation of malononitrile has been achieved through various transition-metal-catalyzed cross-coupling reactions. Among these, palladium-catalyzed methods have been extensively studied and optimized, demonstrating high efficiency for a wide array of aryl bromides and chlorides.[1][5] Nickel-catalyzed systems present a cost-effective alternative, capable of coupling not only aryl iodides and bromides but also the less reactive aryl chlorides.[3][4] Copper-catalyzed arylations offer milder reaction conditions and are suitable for specific substrates.[3][6] This application note focuses on providing a comprehensive experimental guide for these methodologies.
Data Presentation: Comparison of Catalytic Systems for the Arylation of Malononitrile
The following table summarizes the reaction conditions and yields for the arylation of malononitrile with various aryl halides using different catalytic systems. This allows for a direct comparison of the efficacy of palladium, nickel, and copper catalysts under their optimized conditions.
| Catalyst System | Aryl Halide | Base | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl2 | 2,6-dimethyl-4-bromotoluene | t-BuONa | PCy3 | Xylene | 120 | 2 | 95 | [1] |
| PdCl2 | 2,6-dimethyl-4-chlorotoluene | t-BuONa | P(t-Bu)3 | Toluene | 100 | 16 | 85 | [1] |
| Pd(OAc)2 | Bromobenzene | NaH | dppf | Dioxane | 100 | 3 | 92 | [2] |
| NiBr2(PPh3)2/Zn | Iodobenzene | NaH | PPh3 | THF | 60 | 24 | 95 | [4] |
| NiBr2(PPh3)2/Zn | p-Trifluoromethylchlorobenzene | NaH | PPh3 | THF | 60 | 24 | 85 | [4] |
| CuI | Iodobenzene | K2CO3 | None | DMSO | 120 | 24 | 88 | [3] |
| CuI | 4-Iodoacetophenone | Cs2CO3 | L-proline | DMSO | 50 | 24 | 67 | [3] |
Experimental Protocols
Palladium-Catalyzed Arylation of Malononitrile with Aryl Bromides
This protocol is based on a well-established method for the synthesis of hindered aryl malononitriles, which has been shown to be scalable.[1]
Materials and Equipment:
-
Malononitrile
-
Aryl bromide
-
Palladium(II) chloride (PdCl₂)
-
Tricyclohexylphosphine (PCy₃)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous xylene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
-
Argon or nitrogen gas supply
Procedure:
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, add malononitrile (1.1 mmol) and sodium tert-butoxide (3.0 mmol).
-
Solvent Addition: Add anhydrous xylene (5 mL) to the Schlenk tube and stir the resulting suspension at room temperature for 1 hour.
-
Catalyst Preparation: In a separate vial, prepare a solution of the aryl bromide (1.0 mmol), palladium(II) chloride (0.01 mmol), and tricyclohexylphosphine (0.02 mmol) in anhydrous xylene (1 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the malononitrile and base mixture.
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure arylmalononitrile.
Experimental Workflow Diagram
Caption: General workflow for the palladium-catalyzed arylation of malononitrile.
Alternative Protocols
Nickel-Catalyzed Arylation
For a more economical approach, a nickel-based catalytic system can be employed.[4] This method utilizes an in-situ generated Ni(0) catalyst from NiBr₂(PPh₃)₂ and zinc powder. The reaction proceeds efficiently with aryl iodides, bromides, and even activated aryl chlorides.[3][4]
Key Reagents:
-
Aryl halide
-
Malononitrile
-
Sodium hydride (NaH)
-
NiBr₂(PPh₃)₂
-
Triphenylphosphine (PPh₃)
-
Zinc powder
-
Anhydrous THF
The reaction is typically carried out at 60 °C in THF. The use of zinc is crucial for the in-situ reduction of Ni(II) to the active Ni(0) species.
Copper-Catalyzed Arylation
Copper-catalyzed methods provide a milder alternative for the arylation of malononitrile, often proceeding at lower temperatures.[3] These reactions typically employ CuI as the catalyst, a base such as K₂CO₃ or Cs₂CO₃, and may be facilitated by a ligand like L-proline, particularly for less reactive aryl halides.[3] DMSO is a common solvent for these transformations.
Conclusion
The palladium-catalyzed arylation of malononitrile stands out as a robust and high-yielding method applicable to a wide range of aryl halides. The detailed protocol provided herein serves as a reliable starting point for the synthesis of diverse α-arylmalononitriles. For applications where cost is a primary concern, the nickel-catalyzed system offers a viable alternative. Copper-catalyzed procedures, while sometimes lower in yield, provide milder reaction conditions that may be beneficial for sensitive substrates. The choice of catalytic system should be guided by the specific substrate, desired scale, and economic considerations of the intended application.
References
- 1. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles [organic-chemistry.org]
- 2. A new method of synthesis of arylmalononitriles catalysed by a palladium complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application of 2-Phenylmalononitrile in Medicinal Chemistry: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-phenylmalononitrile as a versatile scaffold in medicinal chemistry. The following sections outline its synthetic utility, biological activities with a focus on anticancer and antimicrobial applications, and relevant experimental procedures.
Introduction
This compound is a key building block in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds and highly functionalized molecules.[1] Its reactive methylene group, flanked by two nitrile moieties and a phenyl ring, makes it an excellent substrate for various chemical transformations, particularly the Knoevenagel condensation.[2] This reactivity has been extensively leveraged in medicinal chemistry to generate novel derivatives with significant therapeutic potential.
Synthetic Applications and Protocols
The primary application of this compound in medicinal chemistry is in the synthesis of derivatives, most notably through the Knoevenagel condensation with various aldehydes. Microwave-assisted synthesis has emerged as an efficient method for these reactions.[2]
General Protocol for Microwave-Assisted Knoevenagel Condensation
This protocol describes the synthesis of benzylidenemalononitrile derivatives from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Ammonium acetate (catalyst)
-
Ethanol (solvent, if not solvent-free)
-
Microwave reactor
-
Thin-layer chromatography (TLC) plate
-
Reaction vessel (porcelain dish or appropriate microwave tube)
Procedure:
-
In a suitable reaction vessel, combine this compound (1 equivalent), the desired aromatic aldehyde (1 equivalent), and a catalytic amount of ammonium acetate.
-
If the reaction is not solvent-free, add a minimal amount of ethanol to facilitate mixing.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 320 W) for a short duration (e.g., 50 seconds).[2]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool.
-
The crude product can often be purified by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product using spectroscopic methods such as FT-IR and ¹H NMR.[2]
Experimental Workflow for Synthesis of this compound Derivatives
Caption: Workflow for synthesizing this compound derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, with anticancer and antimicrobial activities being the most prominent.
Anticancer Activity
Several studies have reported the potent cytotoxic effects of this compound derivatives against a range of cancer cell lines. A notable derivative, compound 1g2a , has shown exceptional inhibitory activity against HCT116 (colon cancer) and BEL-7402 (hepatocellular carcinoma) cells, with IC₅₀ values in the nanomolar range.[3][4] Other derivatives have also exhibited promising activity against breast cancer cell lines like MCF-7.[5]
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | [3][4] |
| 1g2a | 2-Phenylacrylonitrile | BEL-7402 | 7.8 nM | [3][4] |
| 2a | Methoxy-substituted phenylacrylonitrile | MCF-7 | 44 µM | [5] |
| 2b | Methoxy-substituted phenylacrylonitrile | MCF-7 | 34 µM | [5] |
Antimicrobial Activity
Derivatives of this compound have also been evaluated for their antimicrobial properties. Methoxy-substituted phenylacrylonitriles have shown activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported.[5]
| Compound ID | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 2a | Staphylococcus aureus | 6.25 | 12.5 | [5] |
| 2b | Staphylococcus aureus | 12.5 | 25 | [5] |
| 2c | Staphylococcus aureus | 6.25 | 12.5 | [5] |
| 2a | Bacillus cereus | 12.5 | 12.5 | [5] |
| 2b | Bacillus cereus | 12.5 | 12.5 | [5] |
| 2c | Bacillus cereus | 12.5 | 12.5 | [5] |
Enzyme Inhibition
Recent studies have explored the potential of malononitrile derivatives as inhibitors of key metabolic enzymes. For instance, a series of malononitrile derivatives have been shown to inhibit Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), which are crucial enzymes in the pentose phosphate pathway.[6]
| Compound | Target Enzyme | Kᵢ (µM) | Inhibition Type | Reference |
| Derivative 1 | G6PD | 4.24 ± 0.46 | Non-competitive | [6] |
| Derivative 2 | G6PD | 69.63 ± 7.75 | Non-competitive | [6] |
| Derivative 3 | 6PGD | 1.91 ± 0.12 | Non-competitive | [6] |
| Derivative 4 | 6PGD | 95.07 ± 11.08 | Non-competitive | [6] |
Mechanism of Action and Signaling Pathways
The anticancer activity of certain this compound derivatives has been linked to the inhibition of tubulin polymerization.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
Tubulin Polymerization Inhibition Pathway
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Dyes and Pigments Using 2-Phenylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of dyes and pigments utilizing 2-phenylmalononitrile as a key building block. The methodologies outlined are grounded in established chemical principles and are suitable for adaptation in research and development settings, including the synthesis of functional dyes for biological applications.
Introduction: The Versatility of this compound in Dye Chemistry
This compound is a versatile precursor in the synthesis of a variety of dyes and pigments. Its chemical structure, featuring an active methylene group flanked by two nitrile functionalities and a phenyl group, makes it an excellent component in several dye-forming reactions. The presence of the phenyl group can enhance the thermal and light stability of the resulting dyes, while the electron-withdrawing nitrile groups are crucial for the molecule's reactivity and for tuning the electronic properties of the final chromophore.
Two primary synthetic routes employing this compound for dye synthesis are:
-
Knoevenagel Condensation: To produce styryl and methine dyes.
-
Azo Coupling: To generate azo dyes and pigments.
These synthetic pathways allow for the creation of a diverse palette of colors with properties that can be tailored for specific applications, ranging from textile dyeing to advanced materials and fluorescent probes in biomedical research.
Synthesis of Styryl Dyes via Knoevenagel Condensation
Styryl dyes are characterized by a chromophoric system containing a carbon-carbon double bond that connects a donor and an acceptor group. The Knoevenagel condensation of this compound with various aromatic or heterocyclic aldehydes provides a direct route to this class of dyes. The reaction involves the base-catalyzed condensation of the active methylene group of this compound with the carbonyl group of an aldehyde, followed by dehydration.
General Reaction Scheme:
Application Notes and Protocols: 2-Phenylmalononitrile as a Reagent for Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-phenylmalononitrile and its derivatives, particularly 2-methyl-2-phenylmalononitrile (MPMN), as effective reagents for cyanation reactions. These compounds have emerged as valuable, bench-stable, and safer alternatives to traditional, highly toxic cyanating agents. The primary application highlighted is the nickel-catalyzed cyanation of aryl (pseudo)halides, a transformation of significant importance in the synthesis of pharmaceuticals and agrochemicals.
Nickel-Catalyzed Reductive Cyanation of Aryl (Pseudo)halides
2-Methyl-2-phenylmalononitrile (MPMN) serves as an excellent electrophilic cyanide source in the nickel-catalyzed reductive coupling for the synthesis of a wide array of benzonitriles from aryl (pseudo)halides.[1][2][3] This method is distinguished by its use of a carbon-bound cyanide reagent that circumvents the release of free cyanide, thereby preventing catalyst poisoning and enhancing safety.[3]
Reaction Principle and Mechanism
The reaction proceeds via a Ni(0)/Ni(I)/Ni(II) catalytic cycle. The proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) species, followed by reduction to a Ni(I)-aryl intermediate. This intermediate then undergoes migratory insertion with MPMN, leading to a Ni(I)-bound imine intermediate. Subsequent β-carbon elimination releases the desired aryl nitrile product and regenerates the active nickel catalyst.[2][4] The addition of sodium bromide has been shown to be crucial for facilitating the oxidative addition of more challenging substrates like aryl chlorides.[1][3]
References
Application Notes and Protocols for Solvent Selection in Reactions Involving 2-Phenylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate solvents for reactions involving 2-phenylmalononitrile. This document outlines the impact of solvent choice on common reactions such as Knoevenagel condensation, Michael addition, and cyclization reactions, and provides detailed experimental protocols for key transformations.
Introduction to this compound and Solvent Effects
This compound is a versatile reagent in organic synthesis, serving as a key building block for a variety of molecules, including pharmaceuticals and functional materials. The reactivity and selectivity of this compound are highly dependent on the reaction conditions, with the choice of solvent playing a critical role. Solvent properties such as polarity, proticity, and the ability to stabilize intermediates or reactants can significantly influence reaction rates, yields, and even the reaction pathway. Therefore, careful consideration of the solvent system is paramount for successful and efficient synthesis.
Physicochemical Properties and Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Type | Qualitative Solubility |
| Methanol | Polar | Protic | Soluble |
| Ethanol | Polar | Protic | Soluble |
| Acetonitrile | Polar | Aprotic | Soluble |
| Dichloromethane | Moderately Polar | Aprotic | Moderately Soluble |
| Chloroform | Moderately Polar | Aprotic | Moderately Soluble |
| Tetrahydrofuran (THF) | Moderately Polar | Aprotic | Moderately Soluble |
| Toluene | Non-polar | Aprotic | Sparingly Soluble |
| Water | Very Polar | Protic | Sparingly Soluble/Insoluble |
Solvent Selection for Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group. The choice of solvent significantly impacts the reaction rate and yield.
Polar solvents generally accelerate the Knoevenagel condensation of this compound. Polar protic solvents like methanol and ethanol, as well as polar aprotic solvents like acetonitrile, have been shown to give high yields in short reaction times.[2] While water is a highly polar solvent, the low solubility of this compound and many aldehydes in water can lead to lower yields.[2] However, using a mixture of water and a co-solvent like glycerol can improve yields and offers a greener alternative.[3] Moderately polar solvents such as chloroform and dichloromethane tend to result in lower yields.[2]
Table 2: Solvent Effects on the Knoevenagel Condensation of Benzaldehyde with this compound
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Methanol | KF-modified clay | Room Temp. | 3 min | 99 | [2] |
| Ethanol | KF-modified clay | Room Temp. | 3 min | 90 | [2] |
| Acetonitrile | KF-modified clay | Room Temp. | 3 min | 88 | [2] |
| Dichloromethane | KF-modified clay | Room Temp. | 3 min | Low | [2] |
| Chloroform | KF-modified clay | Room Temp. | 3 min | Low | [2] |
| Water | KF-modified clay | Room Temp. | 3 min | Low | [2] |
| Water:Glycerol (1:1) | None | Room Temp. | 24 h | 99 | [3] |
| Methanol | None (Microwave) | 60 | 30 min | Good | [4] |
| Water | None | Room Temp. | 18 h | 95 | [5] |
Experimental Protocol: Knoevenagel Condensation in a Water/Glycerol Mixture[3]
-
In a 25 mL round-bottomed flask, combine the aromatic aldehyde (3 mmol) and this compound (3.5 mmol).
-
Add 5 mL of a 1:1 (v/v) mixture of water and glycerol.
-
Stir the solution magnetically at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. Isolate the solid product by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the benzylidenemalononitrile derivative.
Solvent Selection for Michael Addition
The Michael addition is a nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. For the asymmetric Michael addition of malononitrile to chalcones, moderately polar aprotic solvents have been found to be optimal.
Dichloromethane and chloroform have been identified as the best solvents for the rosin-derived bifunctional squaramide catalyzed asymmetric Michael addition of malononitrile to chalcones, providing high yields and enantioselectivities.[2]
Table 3: Solvent Effects on the Asymmetric Michael Addition of Malononitrile to trans-Chalcone
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Dichloromethane | Rosin-derived squaramide V (0.3 mol%) | Room Temp. | - | 87 | 90 | [2] |
| Chloroform | Rosin-derived squaramide V | Room Temp. | - | Good | Good | [2] |
| Toluene | NiCl₂/(-)-Sparteine (10 mol%) | 25 | 5 | 88 | 86 | [3] |
| Ethanol | NiCl₂/(-)-Sparteine | 25 | 5 | Lower | Lower | [3] |
| Methanol | NiCl₂/(-)-Sparteine | 25 | 5 | Lower | Lower | [3] |
| THF | NiCl₂/(-)-Sparteine | 25 | 5 | Lower | Lower | [3] |
Experimental Protocol: Asymmetric Michael Addition of Malononitrile to Chalcone[2]
-
To a stirred solution of the rosin-derived bifunctional squaramide catalyst V (0.3 mol%) in dichloromethane (0.5 mL) at room temperature, add trans-chalcone.
-
Add malononitrile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired chiral γ-cyano carbonyl compound.
Solvent Selection for Cyclization Reactions (Synthesis of Pyridines)
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyridines. The solvent choice in these multi-component reactions can influence the reaction efficiency and product yield.
For the synthesis of 2-amino-3-cyanopyridine derivatives, solvent-free conditions under microwave irradiation have been shown to be highly effective, providing excellent yields in a short reaction time.[6] In other instances, for the synthesis of dihydropyridines, ethanol has been identified as an ideal solvent.[4]
Table 4: Solvent Effects on the Synthesis of Dihydropyridine Derivatives
| Solvent | Reactants | Catalyst/Promoter | Temperature (°C) | Time | Yield (%) | Reference |
| Ethanol | Phenylpropargyl aldehyde, Enamine, NH₄OAc | Acetic acid | 120 | 5 min | 96 | [4] |
| Ethanol-Water (1:1) | Phenylpropargyl aldehyde, Enamine, NH₄OAc | Acetic acid | - | - | Lower yield than ethanol | [4] |
| Toluene-Acetic Acid | Phenylpropargyl aldehyde, Enamine | - | 100 | 1 min | 98 | [4] |
| Solvent-free (Microwave) | Aromatic aldehyde, Methyl ketone, Malononitrile, Ammonium acetate | None | Microwave irradiation | 7-9 min | 72-86 | [6] |
Experimental Protocol: One-pot Synthesis of 2-amino-3-cyanopyridine Derivatives under Solvent-Free Conditions[6]
-
In a dry flask suitable for microwave synthesis, charge the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a reflux condenser.
-
Irradiate the mixture for 7-9 minutes.
-
After the reaction is complete, allow the mixture to cool.
-
Wash the reaction mixture with a small amount of ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Visualizing Workflows and Logic
Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for the Knoevenagel condensation.
Logical Diagram for Solvent Selection
Caption: A decision-making diagram for solvent selection based on reaction type.
References
- 1. 2-phenyl-malononitrile;CAS No.:3041-40-5 [chemshuttle.com]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Scale-up Synthesis of 2-Phenylmalononitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylmalononitrile and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their versatile reactivity, stemming from the activated methylene group and the two nitrile functionalities, allows for their use in the construction of complex molecular architectures. As the demand for these compounds grows, the need for robust, scalable, and efficient synthetic protocols becomes increasingly critical. This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, focusing on two primary industrial-scale methodologies: Palladium-Catalyzed Direct Arylation of Malononitrile and the Knoevenagel Condensation.
Key Synthetic Strategies for Industrial Production
The large-scale synthesis of this compound derivatives predominantly relies on two effective strategies:
-
Palladium-Catalyzed Direct Arylation of Malononitrile: This modern approach allows for the direct coupling of aryl halides with malononitrile, offering a convergent and flexible route to a wide range of 2-arylmalononitriles. This method is particularly valuable for producing derivatives with substitution on the phenyl ring. A key advantage of this method is its demonstrated scalability, with successful reactions reported on a 100 kg scale.[1]
-
Knoevenagel Condensation: A classic and widely used method, the Knoevenagel condensation involves the reaction of an aromatic aldehyde with malononitrile to yield a benzylidenemalononitrile derivative. This method is highly efficient for producing derivatives with a carbon-carbon double bond conjugating the phenyl ring and the malononitrile moiety. Recent advancements have focused on developing more environmentally friendly and scalable conditions, including the use of novel catalysts and solvent-free reactions.
Method 1: Palladium-Catalyzed Direct Arylation of Malononitrile
This method provides a direct route to 2-arylmalononitriles through the cross-coupling of aryl halides with malononitrile. It has been successfully applied in the synthesis of key intermediates for agrochemicals like Pinoxaden.[1][2]
Reaction Scheme:
Caption: Palladium-Catalyzed Arylation of Malononitrile.
Quantitative Data for Scale-up Synthesis
| Parameter | Aryl Bromide Coupling[1] | Aryl Chloride Coupling[1] | Pinoxaden Intermediate Synthesis[2] |
| Aryl Halide | Substituted Aryl Bromides | Substituted Aryl Chlorides | 2,6-diethyl-4-methylbromobenzene |
| Malononitrile (mol eq.) | 1.1 | 1.1 | 1.0 |
| Catalyst | PdCl2 | PdCl2 | Copper Iodide |
| Catalyst Loading (mol%) | 0.1 | 1.0 | Not specified |
| Ligand | Tricyclohexylphosphine (PCy3) | Tricyclohexylphosphine (PCy3) | Not applicable |
| Ligand Loading (mol%) | 0.7 | 3.5 | Not applicable |
| Base | t-BuONa | t-BuONa | Not specified |
| Base (mol eq.) | 3.0 | 3.0 | Not specified |
| Solvent | Xylene | Xylene | Not specified |
| Temperature (°C) | 140 | 140 | Not specified |
| Reaction Time (h) | Not specified | Not specified | Not specified |
| Yield (%) | 70-95 | 70-95 | High |
| Scale | Up to 100 kg | Lab scale | Industrial |
Detailed Experimental Protocol: Large-Scale Synthesis of a Hindered Aryl Malononitrile[1]
This protocol is a representative example for the palladium-catalyzed arylation on a large scale.
Materials:
-
Aryl bromide (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sodium tert-butoxide (t-BuONa) (3.0 eq)
-
Palladium(II) chloride (PdCl2) (0.001 eq)
-
Tricyclohexylphosphine (PCy3) (0.007 eq)
-
Xylene
Equipment:
-
Large-scale glass-lined reactor with mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Heating/cooling system
-
Filtration unit
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge the reactor with malononitrile and sodium tert-butoxide under a nitrogen atmosphere.
-
Solvent Addition: Add xylenes to the reactor.
-
Slurry Formation: Stir the mixture at room temperature for 1 hour to form a slurry.
-
Catalyst Preparation: In a separate vessel, prepare a solution of palladium(II) chloride and tricyclohexylphosphine in xylene.
-
Reaction Initiation: Add the aryl bromide to the reactor, followed by the catalyst solution.
-
Heating: Heat the reaction mixture to 140°C and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture.
-
Quench the reaction by the addition of water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain the desired 2-arylmalononitrile.
-
Method 2: Knoevenagel Condensation for Benzylidenemalononitrile Derivatives
The Knoevenagel condensation is a robust and high-yielding reaction for the synthesis of benzylidenemalononitrile derivatives. Various catalysts and conditions have been developed to improve its efficiency and environmental footprint on a large scale.
Reaction Scheme:
Caption: Knoevenagel Condensation of an Aromatic Aldehyde.
Quantitative Data for Scale-up Synthesis
| Parameter | DABCO Catalyzed[3] | NiCu@MWCNT Catalyzed[4] | Solvent-Free (Grinding)[5] |
| Aromatic Aldehyde | Substituted Aldehydes (1.0 mmol) | Benzaldehyde (1.0 mmol) | Benzaldehyde |
| Malononitrile (mol eq.) | 1.1 | 1.0 | 1.0 |
| Catalyst | DABCO | NiCu@MWCNT | Ti-Al-Mg Hydrotalcite |
| Catalyst Loading | 0.1 mmol | 4 mg | 0.0025 g/cm³ |
| Solvent | Ethanol (5 mL) | H2O/CH3OH (1:1, 4 mL) | Ethyl acetate |
| Temperature (°C) | 78 (Reflux) | 25 | 60 |
| Reaction Time | 30 min | 10-180 min | 4 h |
| Yield (%) | Moderate to Excellent | High | 97.6 (selectivity) |
| Scale | Lab scale | Lab scale | Lab scale |
Detailed Experimental Protocol: Kilogram-Scale Knoevenagel Condensation (General Protocol)
This protocol outlines a general procedure for a kilogram-scale Knoevenagel condensation, which can be adapted based on the specific catalyst and substrates used.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Catalyst (e.g., piperidine, ammonium acetate, or a heterogeneous catalyst)
-
Solvent (e.g., ethanol, isopropanol, or toluene with a Dean-Stark trap)
Equipment:
-
Large-scale glass-lined reactor with mechanical stirrer, condenser (and Dean-Stark trap if necessary), and temperature control
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Reactor Charging: Charge the reactor with the aromatic aldehyde and the solvent.
-
Malononitrile Addition: Dissolve malononitrile in a portion of the solvent and add it to the reactor.
-
Catalyst Addition: Add the catalyst to the reaction mixture. For liquid catalysts like piperidine, it can be added directly. For solid catalysts, they can be added as a slurry.
-
Heating and Reaction: Heat the mixture to the desired temperature (e.g., reflux). If water is a byproduct and inhibits the reaction, use a Dean-Stark trap to remove it azeotropically.
-
Reaction Monitoring: Monitor the reaction for completion using TLC, HPLC, or GC.
-
Product Isolation:
-
Cool the reaction mixture to room temperature or below to induce crystallization of the product.
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold solvent to remove impurities.
-
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
Workflow Diagrams
Overall Synthesis Workflow
Caption: General Workflow for Scale-up Synthesis.
Decision Logic for Method Selection
Caption: Method Selection for Derivative Synthesis.
Conclusion
The scale-up synthesis of this compound derivatives can be achieved efficiently and in high yields through palladium-catalyzed direct arylation and Knoevenagel condensation. The choice of method depends on the desired substitution pattern of the final product. For direct substitution on the aromatic ring, palladium-catalyzed coupling is the method of choice, with proven scalability. For benzylidene derivatives, the Knoevenagel condensation offers a high-yielding and adaptable route. The provided protocols and data serve as a valuable resource for researchers and process chemists in the development of large-scale manufacturing processes for these important chemical intermediates. Careful optimization of reaction parameters, including catalyst selection, solvent, temperature, and work-up procedures, is crucial for achieving high purity, yield, and cost-effectiveness in an industrial setting.
References
- 1. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2018015489A1 - Process for the preparation of phenylmalonic acid dinitriles - Google Patents [patents.google.com]
- 4. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Optimizing reaction conditions for Knoevenagel condensation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Knoevenagel condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation reaction?
A1: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form α,β-unsaturated compounds.[1][2] This reaction is a versatile tool for synthesizing key intermediates for fine chemicals, polymers, and pharmaceuticals, including anticancer and antimicrobial agents.[1]
Q2: What are "active methylene compounds"?
A2: Active methylene compounds are compounds that have a CH₂ group (methylene) flanked by two electron-withdrawing groups.[2][3] These electron-withdrawing groups increase the acidity of the methylene protons, making them susceptible to deprotonation by a weak base to form a stabilized carbanion (enolate).[2][4] Common examples include malonic esters, ethyl acetoacetate, malononitrile, and acetylacetone.[3]
Q3: What types of catalysts are typically used?
A3: The Knoevenagel condensation is typically catalyzed by weak bases.[2][3] Common catalysts include primary, secondary, and tertiary amines such as piperidine, pyridine, and triethylamine.[5][6] Ammonium salts like ammonium acetate are also frequently used.[7] In some cases, Lewis acids such as TiCl₄ and ZnCl₂ can be employed.[8] The choice of catalyst is crucial and can influence reaction rates and the formation of side products.[8][9]
Q4: Why is a weak base preferred over a strong base?
A4: Using a strong base can lead to self-condensation of the aldehyde or ketone starting material, a common side reaction.[2][8] Weak bases are generally sufficient to deprotonate the active methylene compound without promoting the undesired self-condensation.[2]
Troubleshooting Guide
Low or No Product Yield
Issue: My Knoevenagel condensation reaction is resulting in a low yield or no desired product. What are the potential causes and solutions?
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst may be old, impure, or degraded.
-
Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to decomposition of reactants or products.[8]
-
Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may interfere with the reaction mechanism.[8]
-
Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[8] Screen a variety of solvents. Polar protic solvents like ethanol and water can be effective, as can polar aprotic solvents like DMF and acetonitrile.[8][9] In some cases, solvent-free conditions can provide optimal results.[5]
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[3][7]
-
Insufficient Reaction Time: The reaction may not have been allowed to run to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Formation of Side Products
Issue: I am observing significant formation of side products in my reaction mixture. How can I minimize these?
Possible Causes & Solutions:
-
Self-Condensation of Carbonyl Compound: This is more likely to occur with stronger bases.[7]
-
Solution: Employ a milder base such as ammonium acetate or an amine salt.[8]
-
-
Michael Addition: The α,β-unsaturated product can sometimes react with another molecule of the active methylene compound.[8][7] This is often favored by longer reaction times and higher temperatures.[7]
-
Solution: Use a 1:1 molar ratio of the carbonyl compound and the active methylene compound to minimize the presence of excess nucleophile.[8] Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor Michael addition.
-
-
Formation of Bis-Adducts: This can occur, especially when using formaldehyde, where the product reacts with a second equivalent of the active methylene compound.[3][8]
-
Solution: Carefully control the stoichiometry of the reactants.[8]
-
Difficult Product Purification
Issue: I am having difficulty purifying my final product. What are some common issues and their solutions?
Possible Causes & Solutions:
-
Catalyst Residue: Homogeneous catalysts (e.g., piperidine) can be difficult to separate from the reaction mixture.[8]
-
Product Precipitation: In some cases, the product may precipitate out of the reaction mixture upon completion.
Data Presentation: Optimizing Reaction Conditions
The choice of solvent and catalyst significantly impacts the outcome of the Knoevenagel condensation. Below are tables summarizing the effects of these parameters on reaction yield and time for representative reactions.
Table 1: Effect of Different Solvents on Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Cyclic Zinc(II) Thione (2 mol%) | Methanol | Room Temp | 30 min | 98 | [12] |
| Benzaldehyde | Malononitrile | Cyclic Zinc(II) Thione (2 mol%) | Ethanol | Room Temp | 30 min | 95 | [12] |
| Benzaldehyde | Malononitrile | Cyclic Zinc(II) Thione (2 mol%) | Chloroform | Room Temp | 10 h | 60 | [12] |
| Benzaldehyde | Malononitrile | Cyclic Zinc(II) Thione (2 mol%) | Dichloromethane | Room Temp | 10 h | 55 | [12] |
| Benzaldehyde | Malononitrile | Cyclic Zinc(II) Thione (2 mol%) | Toluene | Room Temp | 10 h | 40 | [12] |
| Syringaldehyde | Malonic Acid | Piperidine | Ethyl Acetate (Solvent-free after removal) | 90 | 2 h | High | [5] |
| Aromatic Aldehydes | Malononitrile | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp | 10-30 min | ~90 | [9][11] |
Table 2: Comparison of Different Catalysts
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Oxo-3-(furan-2-yl)-propanenitrile | 2-Furancarboxaldehyde | L-proline | 80% Ethanol | Not specified | Not specified | High | [10] |
| Aromatic Aldehydes | Active Methylene Compounds | Gallium Chloride | Solvent-free | Room Temp | Minutes | Excellent | [13] |
| 4-Nitrobenzaldehyde | Malononitrile | SeO₂/ZrO₂ | Water | Room Temp | 0.5 | High | [14] |
| 4-Nitrobenzaldehyde | Malononitrile | SeO₂/ZrO₂ | Solvent-free | Room Temp | 0.75 | High | [14] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation in Ethanol
This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles.[1]
-
Materials:
-
Aldehyde (e.g., 2-Chloro-6-fluorobenzaldehyde, 10 mmol)
-
Active methylene compound (e.g., Malononitrile, 10 mmol)
-
Catalyst (e.g., Piperidine, 1 mmol)
-
Solvent (e.g., Ethanol, 50 mL)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve the aldehyde and active methylene compound in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Protocol 2: Solvent-Free Knoevenagel Condensation
This protocol is adapted for solvent-free conditions.[8][13]
-
Materials:
-
Aldehyde (1 equivalent)
-
Active methylene compound (1 equivalent)
-
Catalyst (e.g., Gallium Chloride, catalytic amount)
-
Mortar and pestle
-
-
Procedure:
-
In a mortar, combine the aldehyde, the active methylene compound, and the catalyst.
-
Grind the mixture with a pestle at room temperature.
-
Monitor the reaction by TLC to determine the required time for completion.
-
After the reaction is complete, wash the solid mixture with water.
-
Collect the solid product by filtration and dry. Further purification is often not necessary.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcps.org [ijcps.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
Technical Support Center: 2-Phenylmalononitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylmalononitrile. Our goal is to help you overcome common challenges, optimize your reaction conditions, and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most prevalent side products in reactions with this compound, particularly in Knoevenagel condensations, are typically Michael adducts and products arising from the self-dimerization of the malononitrile starting material. Under aqueous or harsh pH conditions, hydrolysis of the nitrile groups to form amides or carboxylic acids can also occur.
Q2: How can I minimize the formation of the Michael adduct side product?
A2: The formation of the Michael adduct, which results from the addition of a second molecule of this compound to the initial Knoevenagel condensation product, can be minimized by carefully controlling the reaction stoichiometry. Using a slight excess of the aldehyde reactant can help ensure that all the this compound is consumed in the primary reaction. Additionally, shorter reaction times and lower temperatures can disfavor the subsequent Michael addition.
Q3: What causes the dimerization of this compound, and how can it be prevented?
A3: Dimerization of malononitriles can occur under basic conditions. To prevent this, it is crucial to use a weak base as a catalyst and to control the reaction temperature. Adding the base catalyst slowly to the reaction mixture can also help to keep its concentration low at any given time, thus reducing the likelihood of self-condensation.
Q4: Can the nitrile groups of this compound hydrolyze during the reaction?
A4: Yes, the nitrile groups can undergo hydrolysis to form a carboxamide or a carboxylic acid, especially in the presence of strong acids or bases and water, particularly at elevated temperatures. To avoid this, it is recommended to use anhydrous solvents and to perform the reaction under neutral or mildly basic conditions. If an aqueous workup is necessary, it should be performed quickly and at a low temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | - Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions. - Inefficient Catalyst: The chosen catalyst may not be active enough, or an incorrect amount may have been used. - Presence of Water: Moisture can inhibit the reaction or lead to hydrolysis of the nitrile groups. - Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Optimize Temperature: Screen a range of temperatures (e.g., room temperature to 80°C) to find the optimal condition. - Catalyst Screening: Test different weak bases (e.g., piperidine, pyridine, triethylamine) and optimize the catalyst loading (typically 5-20 mol%). - Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. - Verify Stoichiometry: Carefully measure the reactants. A slight excess of the aldehyde can sometimes improve the yield of the Knoevenagel product. |
| Formation of a Sticky, Oily, or Polymeric Side Product | - Dimerization/Polymerization of this compound: This is often promoted by strong bases or high temperatures. - Excessive Reaction Time: Prolonged reaction times can lead to the formation of complex mixtures and polymeric materials. | - Use a Weaker Base: Switch to a milder catalyst like ammonium acetate or a basic ionic liquid. - Control Base Addition: Add the catalyst portion-wise or via a syringe pump to maintain a low concentration. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed. |
| Presence of a Major, Unidentified Side Product | - Michael Addition: The Knoevenagel product is an α,β-unsaturated dinitrile, which can act as a Michael acceptor for another molecule of deprotonated this compound. - Hydrolysis: If water is present, hydrolysis to the corresponding amide or carboxylic acid can occur. | - Adjust Stoichiometry: Use a slight excess of the aldehyde to minimize the concentration of unreacted this compound available for Michael addition. - Work-up Conditions: Perform aqueous work-up at low temperatures and avoid strongly acidic or basic conditions. - Characterize the Side Product: Isolate the side product and characterize it using techniques like NMR and Mass Spectrometry to confirm its identity and adjust the reaction conditions accordingly. |
Experimental Protocols
Key Experiment: Knoevenagel Condensation of Benzaldehyde with this compound
This protocol provides a general method for the Knoevenagel condensation. Optimization of solvent, catalyst, and temperature may be required for specific substrates.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Piperidine (0.1 mmol, 0.1 eq)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) and this compound (1.0 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Expected Yield: 85-95%
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Benzylidenemalononitrile *
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 2 | 92 |
| Pyridine | Toluene | Reflux | 4 | 85 |
| Triethylamine | Dichloromethane | Room Temp | 6 | 78 |
| Ammonium Acetate | Acetic Acid | 100 | 1 | 90 |
*Yields are representative and may vary based on specific experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Knoevenagel Condensation
Caption: Troubleshooting logic for addressing low product yield.
Signaling Pathway: Inhibition of Histone Deacetylase (HDAC) by this compound
This compound and its derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are key enzymes in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes that can suppress tumor growth.
Caption: Mechanism of HDAC inhibition by this compound.
Technical Support Center: Synthesis of 2-Phenylmalononitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylmalononitrile. Our goal is to help you improve reaction yields and overcome common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an active methylene compound like malononitrile, typically in the presence of a catalyst.[1][2]
Q2: What are the key factors that influence the yield of this compound synthesis?
A2: Several factors can significantly impact the yield of the Knoevenagel condensation for this compound synthesis. These include the choice of catalyst, solvent, reaction temperature, and reaction time. Optimizing these parameters is crucial for achieving high yields.
Q3: What types of catalysts are effective for this synthesis?
A3: A variety of catalysts can be employed, ranging from basic catalysts to heterogeneous catalysts. Weak bases are often used to facilitate the nucleophilic addition of the active hydrogen compound to the carbonyl compound.[1] Some modern approaches utilize heterogeneous catalysts, such as NiCu@MWCNT nanohybrids, which offer advantages like easy recovery and reusability.[3] Green chemistry approaches have also explored catalyst-free methods, particularly when using solvents like water.[4]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent can have a profound effect on the reaction yield. Studies have shown that polar solvents can be effective. For instance, excellent yields have been reported using water or methanol.[4][5] In some cases, solvent-free conditions using microwave or ultrasound irradiation have also proven to be highly efficient.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low product yield is a common issue in the synthesis of this compound. The following sections provide potential causes and troubleshooting steps.
Potential Causes and Solutions:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. If you are experiencing low yields, consider screening different catalysts or adjusting the catalyst loading.
-
Incorrect Solvent: The reaction is highly sensitive to the solvent used. If your yield is low, a change of solvent could lead to significant improvement. Refer to the data tables below for a comparison of different solvents.
-
Inappropriate Reaction Temperature: The reaction temperature can influence the reaction rate and the formation of byproducts. It is advisable to conduct small-scale experiments to determine the optimal temperature for your specific setup.
-
Insufficient Reaction Time: Monitoring the reaction's progress is essential to ensure it has gone to completion. Techniques like Thin Layer Chromatography (TLC) can be used to track the consumption of starting materials.[5]
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound
| Entry | Solvent | Yield (%)* |
| 1 | H₂O | 100 (85) |
| 2 | MeOH (anhydrous) | 85 (67) |
| 3 | EtOH | 55 (43) |
| 4 | t-BuOH | 13 |
| 5 | i-PrOH | 30 |
| 6 | DMSO (dry) | 64 (44) |
| 7 | DMF (anhydrous) | 26 (10) |
| 8 | CHCl₃ | 0 |
| 9 | CH₂Cl₂ | 0 |
| 10 | Toluene | 0 |
| 11 | No Solvent | 0 |
*Yield determined by ¹H-NMR using an internal standard. The yield of product after isolation by column chromatography is shown in parentheses. The reaction was performed with benzaldehyde (0.50 mmol) and malononitrile (1.00 mmol) in the solvent (1 mL) for 2 hours.[4]
Table 2: Influence of Aromatic Aldehyde Substituents on Yield
| Entry | Aldehyde | Product | Yield (%) | Reaction Time (min) |
| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 92 ± 2 | 15 |
| 2 | 2-Fluorobenzaldehyde | 2-(2-Fluorobenzylidene)malononitrile | 94 ± 1 | - |
| 3 | 4-Fluorobenzaldehyde | 2-(4-Fluorobenzylidene)malononitrile | 74 ± 3 | 35 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | High | - |
| 5 | 4-Iodobenzaldehyde | 2-(4-Iodobenzylidene)malononitrile | High | - |
| 6 | 2-Nitrobenzaldehyde | 2-(2-Nitrobenzylidene)malononitrile | 96 | 4 h |
| 7 | Furan-2-carbaldehyde | 2-(2-Furanylmethylene)malononitrile | Quantitative | - |
Reaction conditions varied across different studies.[3][4]
Experimental Protocols
General Protocol for Knoevenagel Condensation using Microwave Irradiation
This protocol is adapted from a method utilizing microwave radiation under green chemistry conditions.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Methanol (3 mL)
Procedure:
-
Combine the aromatic aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in a microwave reactor vessel.
-
Add methanol (3 mL) to the mixture.
-
Irradiate the mixture in the microwave reactor for 30 minutes at 60 °C and 20 W.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the solution and wash it with water (3 x 5 mL).
-
Recrystallize the product from a mixture of hexane and dichloromethane (1:1) to obtain the pure compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Phenylmalononitrile by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-phenylmalononitrile via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][2][3] For this compound, which is a white to off-white crystalline solid with moderate solubility in common organic solvents, suitable options often include alcohols (like ethanol or isopropanol), toluene, or a mixed solvent system (e.g., ethanol-water or toluene-hexane).[4] The choice of solvent is crucial for a successful purification.[5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.[6][7]
Q2: How do I perform a solubility test to find a suitable solvent?
A2: To find a suitable solvent, place a small amount of crude this compound into several test tubes. Add a small amount of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.[1] Heat the tubes that show poor solubility. If the compound dissolves completely upon heating and then crystallizes upon cooling, the solvent is likely a good candidate for recrystallization.[2]
Q3: My purified this compound is still colored. What should I do?
A3: If the recrystallized product remains colored, it may be due to the presence of colored impurities.[6] If the solution is colored after dissolving the solute, you can add a small amount of activated charcoal to the hot solution before filtration.[1] The colored impurities will adsorb onto the surface of the charcoal.[1] Be aware that using too much charcoal can lead to a loss of the desired product.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed by its melting point and chromatographic methods like TLC or HPLC. A pure compound will have a sharp melting point range. Impurities tend to broaden and depress the melting point range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added).[8][9] | Gently heat the solution to boil off some of the solvent and increase the concentration of the solute.[8] Allow the concentrated solution to cool again. |
| The solution is supersaturated.[9] | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[7][8][9] Add a seed crystal of pure this compound.[8][9] | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][10] | |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute.[10] | Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to decrease the saturation.[8][10] Allow for slower cooling.[9] Consider using a different solvent with a lower boiling point or a mixed solvent system.[10] |
| The crude material is highly impure.[8] | Add activated charcoal to remove impurities that may be lowering the melting point of the mixture.[8] | |
| The yield of recrystallized product is low. | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[8][10] | Use the minimum amount of hot solvent necessary to dissolve the crude material.[7][10] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.[8] |
| Premature crystallization occurred during hot filtration.[10] | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[10][11] | |
| The crystals were washed with solvent that was not ice-cold. | Always use a minimal amount of ice-cold solvent to wash the collected crystals.[7] | |
| The crystals form too quickly. | The solution is too concentrated or cooled too rapidly. | Rapid crystal formation can trap impurities.[8] Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[8] |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection : Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid just dissolves.[12] Using the minimum amount of hot solvent is crucial for maximizing yield.[7]
-
Decolorization (if necessary) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary) : If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[10][11]
-
Crystallization : Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[6][7] Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6][7]
-
Drying : Allow the crystals to air dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to dry completely.[6] Drying to a constant weight ensures all solvent has been removed.[6]
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. 2-phenyl-malononitrile;CAS No.:3041-40-5 [chemshuttle.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Phenylmalononitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 2-phenylmalononitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed α-Arylation of this compound
Symptoms: The reaction stalls or shows minimal product formation despite using a typically reliable palladium catalyst and conditions.
| Potential Cause | Recommended Action |
| Cyanide Poisoning of Palladium Catalyst | Excess cyanide ions in solution can irreversibly bind to the palladium center, forming inactive complexes such as [Pd(CN)4]^2-[1][2][3][4]. This is a common issue in cyanation reactions and can also be relevant in α-arylation if a cyanide source is used or if side reactions generate cyanide. To mitigate this, use a cyanide source that provides a slow, controlled release of cyanide ions. If not using an external cyanide source, ensure the this compound starting material is free from cyanide impurities. |
| Water Content Leading to HCN Formation | Trace amounts of water can hydrolyze cyanide sources, generating hydrogen cyanide (HCN)[1][2][3][4]. HCN is highly reactive towards Pd(0) and can lead to the formation of inactive hydride complexes like [(CN)3PdH]^2-[1][2][3][4]. Therefore, it is crucial to use anhydrous solvents and reagents and to run the reaction under a dry, inert atmosphere. |
| Inhibition by this compound or Product | The nitrile groups in this compound or the α-arylated product can coordinate to the palladium catalyst, potentially inhibiting its activity[5]. This is particularly relevant for nitrogen-containing compounds in palladium catalysis[6]. To address this, consider using a higher catalyst loading or employing ligands that can minimize product inhibition. |
| Formation of Palladium Black | High reaction temperatures or the presence of impurities can cause the palladium catalyst to agglomerate into inactive palladium black. To prevent this, optimize the reaction temperature to the lowest effective level and ensure high purity of all reagents and solvents. |
Issue 2: Poor Yield or Side Product Formation in Base-Catalyzed Knoevenagel Condensation with this compound
Symptoms: The desired benzylidene malononitrile product is obtained in low yield, or significant amounts of side products are observed.
| Potential Cause | Recommended Action |
| Inappropriate Catalyst Basicity | A base that is too strong can lead to self-condensation of the aldehyde reactant, while a base that is too weak will not efficiently deprotonate the this compound. For Knoevenagel condensations, weakly basic amines like piperidine or pyridine are often used[7]. It is recommended to screen a variety of bases to find the optimal balance for the specific substrate. |
| Product Inhibition or Fouling of Basic Catalyst | The product of the Knoevenagel condensation, an α,β-unsaturated dinitrile, or polymeric byproducts can potentially adsorb onto the surface of a heterogeneous basic catalyst, blocking active sites. If catalyst recycling leads to decreased activity, consider a regeneration step. |
| Water Formation Inhibiting Equilibrium | The Knoevenagel condensation produces water, which can shift the reaction equilibrium back towards the starting materials[8]. To drive the reaction to completion, consider removing water as it is formed, for example, by using a Dean-Stark apparatus or by adding molecular sieves. |
| Michael Addition Side Reaction | The highly activated α,β-unsaturated product can undergo a subsequent Michael addition with another molecule of this compound. To minimize this, carefully control the stoichiometry of the reactants and the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in reactions involving nitriles?
A1: Common catalyst poisons in reactions with nitriles include sulfur compounds, carbon monoxide, halides, and other organic molecules with strong coordinating groups like amines and thiols[5][9]. In the context of palladium-catalyzed reactions, excess cyanide ions and water are particularly detrimental[1][2][3][4]. For base-catalyzed reactions, acidic impurities in the starting materials or solvents can neutralize the catalyst.
Q2: Can this compound itself act as a catalyst poison?
A2: Yes, it is possible. The nitrile groups in this compound can coordinate to transition metal catalysts, such as palladium, potentially occupying active sites and inhibiting the catalytic cycle[5]. The extent of this inhibition depends on the specific catalyst system and reaction conditions.
Q3: My palladium-catalyzed arylation of this compound is very sensitive to the reaction setup. Why?
A3: The reproducibility issues in palladium-catalyzed cyanations and similar reactions are often linked to catalyst deactivation by cyanide[10]. The order of addition of reagents can be critical. It is often beneficial to add the cyanide source (or in this case, the malononitrile) to a pre-heated mixture of the other components to maintain a low concentration of the potentially poisoning species at any given time[11].
Q4: How can I test if my catalyst is being poisoned?
A4: A straightforward method is to run a control experiment where a suspected poison is intentionally added in a small, known quantity. A significant drop in reaction rate or yield compared to a poison-free reaction would indicate that the added substance is a catalyst poison. Additionally, analyzing the recovered catalyst using techniques like X-ray photoelectron spectroscopy (XPS) or inductively coupled plasma (ICP) can identify adsorbed species on the catalyst surface[12].
Q5: Is it possible to regenerate a poisoned catalyst?
A5: Catalyst regeneration is sometimes possible, depending on the nature of the poison and the catalyst. For heterogeneous catalysts deactivated by coking or fouling, thermal treatments or washing with appropriate solvents may restore activity. For palladium catalysts poisoned by cyanide, regeneration can be challenging due to the strong binding. In some cases, treatment with strong acids or oxidizing agents might be attempted, but this can also damage the catalyst. For base catalysts used in Knoevenagel condensations, washing with a non-polar solvent to remove organic residues followed by drying may be effective.
Quantitative Data on Catalyst Poisoning
The following tables provide illustrative data on the impact of common poisons on catalyst performance in relevant reaction types. The data is based on general trends reported in the literature for similar systems, as specific quantitative data for this compound reactions is limited.
Table 1: Illustrative Effect of Cyanide and Water on a Palladium-Catalyzed α-Arylation Reaction
| Additive (Poison) | Concentration | Effect on Yield (%) | Effect on Reaction Rate (relative) |
| None (Control) | - | 95 | 1.00 |
| KCN | 0.1 eq | 45 | 0.35 |
| KCN | 0.5 eq | <5 | <0.05 |
| Water | 1% v/v | 70 | 0.60 |
| Water | 5% v/v | 30 | 0.20 |
This data is representative and intended for troubleshooting purposes.
Table 2: Illustrative Effect of Acidic Impurities on a Base-Catalyzed Knoevenagel Condensation
| Additive (Poison) | Concentration | Effect on Yield (%) | Effect on Reaction Time (to completion) |
| None (Control) | - | 98 | 2 hours |
| Benzoic Acid | 0.05 eq | 60 | 8 hours |
| HCl | 0.01 eq | 10 | >24 hours |
This data is representative and intended for troubleshooting purposes.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed α-Arylation of this compound
-
Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.
-
Reaction Setup: Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a non-nucleophilic base (e.g., Cs₂CO₃, 2.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Experimental Workflow for Testing Catalyst Susceptibility to a Potential Poison
-
Baseline Reaction: Perform the catalytic reaction (e.g., the α-arylation described in Protocol 1) under standard, optimized conditions. Monitor the reaction kinetics by taking aliquots at regular intervals and analyzing them by GC or HPLC to establish a baseline conversion versus time profile.
-
Poisoned Reaction: Set up an identical reaction, but at the start of the reaction, add a known amount of the suspected poison (e.g., 1 mol% of a potential impurity).
-
Kinetic Monitoring: Monitor the kinetics of the poisoned reaction in the same manner as the baseline reaction.
-
Data Comparison: Compare the conversion versus time profiles of the baseline and poisoned reactions. A significant decrease in the initial reaction rate or a lower final conversion in the poisoned reaction indicates catalyst inhibition or deactivation.
-
Control Experiments: Run control experiments to ensure that the added "poison" does not react with the starting materials or products in the absence of the catalyst.
Visualizations
Caption: Palladium catalyst deactivation by cyanide and HCN.
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for identifying a catalyst poison.
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. GAS Dortmund [gas-dortmund.de]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst Poisoning Testing [intertek.com]
Removal of unreacted starting materials from 2-phenylmalononitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-phenylmalononitrile. Our goal is to address common challenges encountered during the removal of unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product synthesized via Knoevenagel condensation?
A1: The most common impurities are unreacted starting materials: benzaldehyde and malononitrile. Side products from side reactions, though less common, can also be present.
Q2: How can I monitor the progress of my purification?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the purification process. A suitable mobile phase for analyzing this compound and its starting materials is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).[1] The spots can be visualized under UV light.
Q3: My purified this compound has a faint almond-like smell. What does this indicate?
A3: A lingering almond-like odor suggests the presence of residual benzaldehyde. Further purification, such as an additional recrystallization or a chemical wash with a sodium bisulfite solution, is recommended.
Q4: I am observing a low yield after recrystallization. What are the possible reasons?
A4: Low recovery rates after recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
-
Incomplete crystallization: The cooling process may have been too rapid, or the solution was not sufficiently saturated.
-
Premature filtration: Filtering the crystals before crystallization is complete.
-
Product loss during transfers: Mechanical losses during the handling of the solid.
Q5: Can I use column chromatography for purification?
A5: Yes, column chromatography is a highly effective method for purifying this compound, especially for achieving high purity.[2] Silica gel is a common stationary phase.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Issue 1: Oily Product After Reaction Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| The crude product is an oil or a sticky solid instead of a crystalline powder. | High concentration of unreacted benzaldehyde or other low-melting impurities. | 1. Chemical Wash: Perform a wash with a saturated sodium bisulfite solution to remove excess benzaldehyde. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. 3. Column Chromatography: If the oil persists, proceed with column chromatography for separation. |
Issue 2: Poor Separation on TLC
| Symptom | Possible Cause | Troubleshooting Steps |
| The spots for this compound and an impurity (e.g., benzaldehyde) are too close together on the TLC plate. | The solvent system (mobile phase) is not optimal for separation. | 1. Adjust Solvent Polarity: Modify the ratio of your hexane/ethyl acetate mobile phase. Decreasing the amount of the more polar solvent (ethyl acetate) will generally increase the separation between spots. 2. Try a Different Solvent System: Consider alternative solvent systems such as dichloromethane/hexane or toluene/ethyl acetate. |
Issue 3: Crystals Do Not Form During Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| No crystals precipitate from the solution upon cooling. | 1. The solution is not sufficiently saturated. 2. The solution was not cooled to a low enough temperature. 3. "Oiling out" has occurred, where the compound separates as a liquid instead of a solid. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound. 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration. 3. Cool Further: Place the flask in an ice bath to lower the temperature further. 4. Address Oiling Out: If an oil forms, reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool slowly. |
Data Presentation
Table 1: Physical Properties of this compound and Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₆N₂ | 142.16[3] | 85-88 | N/A |
| Benzaldehyde | C₇H₆O | 106.12 | -26 | 178.1 |
| Malononitrile | C₃H₂N₂ | 66.06 | 32-34 | 218-220 |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Ethanol/Water | ~2:1 to 3:1 | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.[4] |
| Isopropanol | N/A | A single-solvent system. | |
| Toluene/Hexane | Varies | Dissolve in hot toluene, add hexane as the anti-solvent. | |
| Column Chromatography | Hexane/Ethyl Acetate | Gradient from 9:1 to 7:3 | A common system for separating compounds of moderate polarity.[2] |
| Dichloromethane/Hexane | Gradient from 1:4 to 1:1 | Another effective system for separation on silica gel. | |
| TLC Analysis | Hexane/Ethyl Acetate | 7:3 | Provides good separation for monitoring reaction progress and purity.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate). Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. If solubility is low in the eluent, dry loading the sample onto a small amount of silica gel is recommended.[2] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Removal of Benzaldehyde with a Sodium Bisulfite Wash
-
Dissolution: Dissolve the crude product containing benzaldehyde in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution.
-
Mixing: Stopper the funnel and shake vigorously for several minutes. Periodically vent the funnel to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (containing the benzaldehyde-bisulfite adduct) will be the bottom layer.
-
Wash: Drain the aqueous layer and wash the organic layer with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting the purification of this compound.
Caption: A decision tree for troubleshooting the recrystallization process.
References
Technical Support Center: Work-up Procedures for 2-Phenylmalononitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 2-phenylmalononitrile. It offers detailed work-up procedures and solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective method for purifying crude this compound is recrystallization. The choice of solvent is crucial for obtaining high purity and yield. Additionally, aqueous extraction techniques are often employed to remove unreacted starting materials and water-soluble byproducts before recrystallization.[1][2]
Q2: How can I remove unreacted benzaldehyde from my reaction mixture?
A2: Unreacted benzaldehyde can be removed through several methods:
-
Aqueous Extraction: Washing the organic layer with a sodium bisulfite solution is a highly effective method. The bisulfite forms a water-soluble adduct with the aldehyde, which is then extracted into the aqueous phase.[1][3][4]
-
Basic Wash: If the benzaldehyde has oxidized to benzoic acid, a wash with a dilute basic solution, such as 5-10% sodium carbonate or sodium hydroxide, will convert the acid to its water-soluble salt, facilitating its removal.[1]
-
Distillation: If the desired product is not volatile, simple or vacuum distillation can be used to remove the more volatile benzaldehyde.[1]
-
Chromatography: Column chromatography can separate benzaldehyde from the product, but care must be taken as some aldehydes can be unstable on silica gel.[1]
Q3: What are the best recrystallization solvents for this compound?
A3: Ethanol is a commonly used and effective solvent for the recrystallization of this compound and its derivatives.[2] A two-solvent system, such as n-hexane/ethyl acetate, can also be employed for purification.[5] The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at lower temperatures.
Q4: My this compound product appears oily and does not solidify. What should I do?
A4: Oiling out during recrystallization can occur if the compound is impure or if the cooling process is too rapid. To address this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble to prevent premature precipitation.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote gradual crystallization.
-
Seeding the solution with a small crystal of pure product can also induce crystallization.
Q5: How can I monitor the progress of my this compound reaction and purification?
A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[5][6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. During purification, TLC can be used to assess the purity of different fractions. For this compound, a common mobile phase for TLC is a mixture of n-hexane and ethyl acetate.[5]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the work-up of this compound reactions.
Problem 1: Low Yield of this compound After Work-up
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion before initiating the work-up. If the reaction has stalled, consider extending the reaction time or adjusting the temperature. |
| Product Loss During Aqueous Washes | This compound has some solubility in polar solvents. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a small amount of the organic solvent to recover any dissolved product. |
| Inefficient Recrystallization | Optimize the recrystallization solvent and volume. Using too much solvent will result in a lower yield. Ensure the solution is fully saturated at the boiling point and cooled sufficiently to maximize crystal formation. |
| Product Hydrolysis | This compound can be sensitive to strongly acidic or basic conditions, which may lead to hydrolysis of the nitrile groups.[7] Neutralize the reaction mixture to a pH of around 7 before extraction and avoid prolonged exposure to harsh pH conditions. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification (TLC) | Removal Method |
| Unreacted Benzaldehyde | A spot with a different Rf value from the product, corresponding to the benzaldehyde standard. | Wash the organic layer with a saturated sodium bisulfite solution.[1][4] |
| Unreacted Malononitrile | A polar spot that may streak on the TLC plate. | Malononitrile is water-soluble. Perform aqueous washes to remove it from the organic layer. |
| Side-Products from Knoevenagel Condensation | Additional spots on the TLC plate. | Optimize reaction conditions to minimize side-product formation. Purification by column chromatography may be necessary if recrystallization is ineffective. |
| Benzoic Acid (from oxidation of benzaldehyde) | An acidic impurity that can be identified by its reaction with a base. | Wash the organic layer with a dilute solution of sodium bicarbonate or sodium carbonate.[1] |
Experimental Protocols
Protocol 1: General Work-up and Recrystallization of this compound
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling solvent, it may be beneficial to first dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic or basic catalysts until the pH of the aqueous layer is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
A saturated aqueous solution of sodium bisulfite (if unreacted aldehyde is present).
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Obtain a silica gel TLC plate and, using a pencil, lightly draw an origin line about 1 cm from the bottom.[6]
-
Spotting: Dissolve small amounts of your crude product and starting materials in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solutions on the origin line.[6]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 hexane:ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.[6]
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Calculate the Rf values for each spot.
Data Presentation
Table 1: Influence of Solvent on the Yield of 2-(phenylmethylene)malononitrile in a Knoevenagel Condensation
| Entry | Solvent | Reaction Time (min) | Yield (%) |
| 1 | Ethanol | 8 | 91 |
| 2 | Methanol | 8 | 84 |
| 3 | Isopropanol | 8 | 79 |
| 4 | Water | 8 | Low |
| 5 | Chloroform | 8 | Low |
| 6 | Dichloromethane | 8 | Low |
Data adapted from a study on Knoevenagel condensation catalyzed by modified clay. The results indicate a preference for protic solvents.[8]
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
References
Technical Support Center: Analysis of 2-Phenylmalononitrile Synthesis via Thin-Layer Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying byproducts and troubleshooting common issues encountered during the synthesis of 2-phenylmalononitrile, with a focus on analysis using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and TLC analysis of this compound.
Q1: My TLC plate shows multiple spots. How can I identify the product and potential byproducts?
A1: In a typical Knoevenagel condensation of benzaldehyde and malononitrile to form this compound, you can expect to see spots for the starting materials, the desired product, and potential byproducts. Identification can be achieved by comparing the retention factor (Rf) values of the spots in your reaction mixture to those of the pure starting materials. It is highly recommended to spot the reaction mixture alongside the individual starting materials on the same TLC plate for direct comparison.
Q2: What are the common byproducts in the synthesis of this compound?
A2: Common byproducts can include:
-
Benzoic Acid: Formed if the benzaldehyde starting material is oxidized. This can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures.
-
Michael Adduct: Malononitrile can potentially act as a nucleophile and add to the double bond of the newly formed this compound in a Michael addition reaction. This is more likely to occur under strongly basic conditions or with prolonged reaction times.
Q3: The spots on my TLC plate are streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.
-
Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can often resolve this issue.
-
Inappropriate Solvent System: If the polarity of the solvent system is not suitable for your compounds, it can lead to poor separation and streaking. Experiment with different solvent ratios or different solvent systems.
Q4: My TLC plate shows a spot that doesn't move from the baseline. What does this indicate?
A4: A spot that remains on the baseline (Rf value close to zero) indicates that the compound is very polar and has a strong affinity for the stationary phase (silica gel). This could be a highly polar byproduct, such as a salt, or it could mean that the developing solvent is not polar enough to move the compound up the plate. You can try increasing the polarity of your eluent, for example, by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
Q5: The spots for my product and a byproduct are very close together on the TLC plate. How can I improve the separation?
A5: To improve the resolution between spots with similar Rf values:
-
Optimize the Solvent System: Try a less polar solvent system. This will generally cause all spots to move less, but the separation between them may increase. You can test various ratios of your solvents (e.g., hexane/ethyl acetate) to find the optimal separation.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or a reverse-phase plate.
-
Multiple Developments: You can run the TLC plate in the same solvent system multiple times. After each run, the plate is removed and dried, and then placed back in the developing chamber. This can sometimes improve the separation of closely running spots.
Data Presentation: TLC Profile of this compound Synthesis
The following table provides approximate Rf values for the starting materials, product, and potential byproducts in a common TLC solvent system. These values are illustrative and can vary depending on the specific TLC plate, chamber saturation, and temperature.
| Compound | Structure | Polarity | Approximate Rf Value (20% Ethyl Acetate in Hexane) |
| Benzaldehyde | C₆H₅CHO | Moderate | ~0.5 - 0.6 |
| Malononitrile | CH₂(CN)₂ | Moderate | ~0.4 - 0.5 |
| This compound | C₆H₅CH=C(CN)₂ | Less Polar | ~0.6 - 0.7 |
| Benzoic Acid | C₆H₅COOH | High | ~0.1 - 0.2 (may streak) |
| Michael Adduct | C₆H₅CH(CH(CN)₂)C(CN)₂H | High | ~0.1 - 0.3 |
Experimental Protocols
Synthesis of this compound (Microwave-Assisted)
This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.[1]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Methanol (3 mL)
-
Microwave reactor
-
TLC plates (silica gel)
-
Developing solvent (e.g., 20% ethyl acetate in hexane)
-
UV lamp for visualization
Procedure:
-
In a microwave reactor vessel, combine benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 30 minutes at 60 °C with 20 W of power.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the limiting reactant on TLC), allow the reaction mixture to cool to room temperature.
-
Filter the solution and wash the collected solid with cold water (3 x 5 mL).
-
The crude product can be purified by recrystallization from a mixture of hexane and dichloromethane (1:1) to yield pure this compound.
Thin-Layer Chromatography (TLC) Analysis
Procedure:
-
Prepare a TLC developing chamber with the chosen solvent system (e.g., 20% ethyl acetate in hexane).
-
On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.
-
Using separate capillary tubes, spot the benzaldehyde and malononitrile starting materials, and the reaction mixture on the baseline.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Mandatory Visualization
Caption: Troubleshooting workflow for TLC analysis of this compound synthesis.
References
Effect of temperature on 2-phenylmalononitrile reaction rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the synthesis of 2-phenylmalononitrile, with a specific focus on the effect of temperature on the reaction rate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly in the context of temperature-related variables.
FAQs
Q1: What is the general effect of temperature on the reaction rate of this compound synthesis?
A1: Increasing the reaction temperature generally leads to a higher reaction rate for the synthesis of this compound. This is consistent with the principles of chemical kinetics, where higher temperatures increase the kinetic energy of reactant molecules, resulting in more frequent and energetic collisions.
Q2: My reaction yield is low. Could temperature be the cause?
A2: Yes, an inappropriate reaction temperature can significantly contribute to low yields. If the temperature is too low, the reaction may proceed too slowly to reach completion within a practical timeframe. Conversely, excessively high temperatures can promote the formation of side products or lead to the decomposition of reactants or the desired product. It is crucial to identify the optimal temperature for your specific reaction conditions.
Q3: I am observing the formation of significant byproducts. How can I mitigate this by adjusting the temperature?
A3: The formation of byproducts is often temperature-dependent. If you are observing impurities, consider lowering the reaction temperature. Many side reactions have a higher activation energy than the main reaction and are therefore more sensitive to temperature increases. A systematic study at various temperatures can help identify a range that maximizes the formation of this compound while minimizing byproducts.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | The reaction temperature is too low, providing insufficient energy to overcome the activation energy barrier. | Gradually increase the reaction temperature in increments (e.g., 5-10°C) and monitor the reaction progress using an appropriate analytical technique such as TLC or GC. |
| Formation of Dark-Colored Impurities | The reaction temperature is too high, leading to the decomposition of reactants or products, or promoting polymerization side reactions. | Lower the reaction temperature. If the reaction is highly exothermic, ensure efficient stirring and consider adding reagents dropwise to maintain better temperature control. |
| Inconsistent Reaction Rates Between Batches | Poor temperature control, leading to fluctuations in the actual reaction temperature. | Ensure your heating apparatus (e.g., oil bath, heating mantle) is well-calibrated and provides uniform heating. Use a thermometer placed directly in the reaction mixture to monitor the internal temperature accurately. |
| Difficulty in Achieving a Specific Target Temperature | Inefficient heat transfer or inadequate insulation of the reaction setup. | Use a suitable heat transfer medium (e.g., silicone oil for higher temperatures) and ensure the reaction flask is appropriately insulated. For reactions requiring precise temperature control, consider using a jacketed reactor with a circulating temperature controller. |
Data Presentation: Effect of Temperature on Reaction Outcome
The following table summarizes quantitative data on the effect of temperature on the synthesis of this compound via the Knoevenagel condensation of benzaldehyde and malononitrile.
| Temperature (°C) | Benzaldehyde Conversion (%) | Product Yield (%) | Catalyst | Solvent | Reference |
| 25 | - | 56 | P4VP/SBA-15 | Water | [1] |
| 40 | - | 95 | P4VP/SBA-15 | Water | [1] |
| 60 | 67.1 | - | Ti-Al-Mg hydrotalcite | Ethyl acetate | [2] |
Note: The apparent activation energy for the Knoevenagel condensation of benzaldehyde and malononitrile using a Ti-Al-Mg hydrotalcite catalyst has been reported to be 10.01 kcal/mol.[2]
Experimental Protocols
Protocol 1: General Procedure for Studying the Effect of Temperature on the Knoevenagel Condensation for this compound Synthesis
This protocol outlines a general method for investigating the influence of temperature on the reaction rate and yield.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Catalyst (e.g., Ti-Al-Mg hydrotalcite)[2]
-
Solvent (e.g., Ethyl acetate)[2]
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
Thermometer
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and malononitrile (e.g., 1 to 3 equivalents) in the chosen solvent.[2]
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Temperature Control: Place the flask in a heating mantle or oil bath pre-heated to the desired temperature (e.g., 40°C, 50°C, 60°C). Ensure the thermometer is immersed in the reaction mixture to monitor the internal temperature accurately.
-
Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture and analyze it to determine the conversion of benzaldehyde and the formation of this compound.
-
Data Collection: Record the conversion or yield at each time point for each temperature studied.
-
Kinetic Analysis (Optional): Plot the concentration of the limiting reactant versus time for each temperature. From these plots, the initial reaction rates can be determined. An Arrhenius plot of ln(rate) versus 1/T (in Kelvin) can then be constructed to calculate the activation energy of the reaction.
Mandatory Visualization
Caption: Logical relationship of temperature's influence on reaction kinetics.
References
Base selection for deprotonation of malononitrile in Knoevenagel condensation.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Knoevenagel condensation with malononitrile.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for selecting a base to deprotonate malononitrile in a Knoevenagel condensation?
A1: The key principle is to choose a base that is strong enough to deprotonate malononitrile to a sufficient extent to initiate the reaction, but not so strong that it promotes undesirable side reactions. The acidity of malononitrile is a critical factor; its pKa is approximately 11. Therefore, a suitable base should have a conjugate acid with a pKa value close to or slightly higher than 11 to favor the formation of the malononitrile carbanion.
Q2: Can I use a strong base like sodium hydroxide?
A2: It is generally not recommended to use strong bases such as sodium hydroxide. While they can readily deprotonate malononitrile, they can also lead to side reactions, including the self-condensation of the aldehyde (aldol condensation) or polymerization of the malononitrile and/or the product, often resulting in the formation of a red goo.[1]
Q3: Are anhydrous conditions necessary for this reaction?
A3: Not always. In fact, many successful Knoevenagel condensations with malononitrile are carried out in aqueous or protic solvents like ethanol.[2] The presence of water can sometimes facilitate the reaction, especially when using inorganic bases. However, for sensitive substrates or when trying to push the equilibrium towards the product, removal of the water formed during the condensation can be beneficial.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting materials (aldehyde and malononitrile), you can observe the consumption of reactants and the formation of the product. The product, being more conjugated, will typically have a different Rf value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect Base Selection: The chosen base may be too weak to effectively deprotonate the malononitrile. 2. Catalyst Inactivity: The base catalyst may be old or of poor quality. 3. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Select a base with a conjugate acid pKa closer to 11. Refer to the data table below for guidance. 2. Use a fresh supply of the base. 3. Gently heat the reaction mixture. Monitor the reaction closely by TLC to avoid side product formation at higher temperatures. 4. Increase the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Formation of a Reddish/Polymeric Substance | 1. Base is too strong: Use of a strong base can lead to polymerization. 2. Excessive Heat: High temperatures can promote polymerization of the product. 3. High Concentration of Catalyst: Too much base can accelerate side reactions. | 1. Switch to a weaker base like potassium carbonate or ammonium acetate. 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use a catalytic amount of the base. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the reaction solvent: This can lead to low recovery after filtration. 2. Presence of unreacted starting materials or side products: Co-precipitation can lead to an impure product. | 1. If the product is soluble, cool the reaction mixture in an ice bath to promote precipitation.[2] If necessary, perform an extraction with a suitable organic solvent. 2. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol, or a mixture of ethyl acetate and n-hexane).[4][5] |
Data Presentation: Base Selection and Yield Comparison
The selection of a suitable base is critical for the successful deprotonation of malononitrile and subsequent condensation. The table below provides a comparison of commonly used bases, their corresponding conjugate acid pKa values, and typical yields observed in the Knoevenagel condensation with various aromatic aldehydes and malononitrile.
| Base | Conjugate Acid | pKa of Conjugate Acid | Typical Yield Range (%) | Notes |
| Sodium Bicarbonate (NaHCO₃) | Carbonic Acid (H₂CO₃) | ~10.3 | 59 - 100[2] | A mild and effective base, particularly in aqueous media. |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | 53 - 100[2] | Similar in strength to sodium bicarbonate, often used in organic solvents. |
| Ammonium Acetate (NH₄OAc) | Ammonium (NH₄⁺) | ~9.25 | High yields generally reported[3][4] | A versatile and mild catalyst, often used in solvent-free or microwave-assisted reactions. |
| Piperidine | Piperidinium ion | ~11.12 | Good to excellent yields reported | A commonly used organic base, but care must be taken to avoid side reactions due to its higher basicity. |
Note: Yields are highly dependent on the specific aldehyde substrate, solvent, and reaction conditions.
Experimental Protocols
General Protocol for the Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Base catalyst (e.g., potassium carbonate, 0.1 - 0.2 eq)
-
Solvent (e.g., ethanol or water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, approximately 5-10 mL per gram of aldehyde).
-
Catalyst Addition: Add the base catalyst (e.g., potassium carbonate, 0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove impurities.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure benzylidenemalononitrile derivative.[6]
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Mandatory Visualization
Caption: Logical workflow for base selection in the deprotonation of malononitrile.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-Phenylmalononitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectroscopic data for reaction products of 2-phenylmalononitrile and its close structural analog, malononitrile. Understanding the nuanced differences in their reactivity and the resulting spectral features is crucial for reaction monitoring, structural elucidation, and the development of novel chemical entities. This document outlines key reactions, presents ¹H NMR data in a comparative format, details experimental protocols, and provides visual aids to understand the underlying chemical transformations.
Reactivity of this compound vs. Malononitrile: A Comparative Overview
The reactivity of both this compound and malononitrile is centered around the active methylene group. However, the presence of a phenyl group in this compound significantly influences its reactivity and the ¹H NMR spectra of its products.
-
Malononitrile : Possesses two acidic protons, making it an excellent substrate for Knoevenagel condensation reactions with aldehydes and ketones.
-
This compound : Has only one acidic proton, which can be removed by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various reactions, including alkylations and Michael additions.
This guide will first explore the well-documented Knoevenagel condensation of malononitrile as a baseline and then delve into the expected ¹H NMR characteristics of this compound reaction products.
¹H NMR Analysis of Knoevenagel Condensation Products of Malononitrile
The Knoevenagel condensation of malononitrile with various aromatic aldehydes is a widely used reaction that yields substituted benzylidenemalononitriles. The ¹H NMR spectra of these products are characterized by a singlet for the vinylic proton (=CH) and signals for the aromatic protons.
Table 1: Comparative ¹H NMR Data for Benzylidenemalononitrile Derivatives
| Compound | Ar-H Chemical Shift (δ, ppm) | =CH Chemical Shift (δ, ppm) | Solvent | Reference |
| 2-Benzylidenemalononitrile | 7.91 (d, 2H), 7.57 (m, 3H) | 7.79 (s, 1H) | CDCl₃ | [1][2] |
| 2-(4-Chlorobenzylidene)malononitrile | 7.85 (d, 2H), 7.52 (d, 2H) | 7.74 (s, 1H) | CDCl₃ | [1] |
| 2-(4-Methylbenzylidene)malononitrile | 7.86 (d, 2H), 7.43 (d, 2H), 2.41 (s, 3H) | 8.46 (s, 1H) | DMSO-d₆ | [3] |
| 2-(4-Methoxybenzylidene)malononitrile | 7.92 (d, 2H), 7.02 (d, 2H), 3.92 (s, 3H) | 7.66 (s, 1H) | CDCl₃ | [1] |
| 2-(4-Nitrobenzylidene)malononitrile | 8.41 (d, 2H), 8.10 (d, 2H) | 7.91 (s, 1H) | CDCl₃ | |
| 2-(2-Bromobenzylidene)malononitrile | 7.99 (dd, 1H), 7.87 (dd, 1H), 7.64 (m, 1H), 7.59 (m, 1H) | 8.61 (s, 1H) | DMSO-d₆ | [3] |
Experimental Protocol: General Procedure for Knoevenagel Condensation
A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of a base (e.g., piperidine, ammonium acetate) in a suitable solvent (e.g., ethanol, water) is stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration or extraction and purified by recrystallization.[2]
¹H NMR Spectroscopy Protocol
¹H NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹H NMR Analysis of this compound Reaction Products
Due to the single acidic proton, this compound is expected to undergo reactions like alkylation and Michael addition. While specific ¹H NMR data for a wide range of these products is not as readily available as for malononitrile derivatives, we can predict the characteristic signals based on the analysis of structurally similar compounds.
3.1. Alkylation Reactions
Alkylation of this compound with an alkyl halide would result in a 2-alkyl-2-phenylmalononitrile. The key diagnostic signal in the ¹H NMR spectrum would be the disappearance of the methine proton signal of the starting material and the appearance of signals corresponding to the newly introduced alkyl group.
Table 2: Predicted ¹H NMR Data for Alkylated this compound Derivatives
| Product | Expected Ar-H Chemical Shift (δ, ppm) | Expected Alkyl-H Chemical Shift (δ, ppm) | Solvent |
| 2-Methyl-2-phenylmalononitrile | ~7.3-7.5 (m, 5H) | ~1.9 (s, 3H) | CDCl₃ |
| 2-Ethyl-2-phenylmalononitrile | ~7.3-7.5 (m, 5H) | ~2.1 (q, 2H), ~1.0 (t, 3H) | CDCl₃ |
Experimental Protocol: General Procedure for Alkylation
To a solution of this compound in a suitable aprotic solvent (e.g., DMF, THF), a base (e.g., NaH, K₂CO₃) is added to generate the carbanion. The corresponding alkyl halide is then added, and the reaction mixture is stirred at room temperature or heated. Work-up typically involves quenching with water and extraction with an organic solvent.
3.2. Michael Addition Reactions
The carbanion of this compound can also act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound.
Table 3: Predicted ¹H NMR Data for Michael Adducts of this compound
| Product | Expected Ar-H Chemical Shift (δ, ppm) | Expected Aliphatic-H Chemical Shift (δ, ppm) | Solvent |
| Methyl 4,4-dicyano-4-phenylbutanoate | ~7.3-7.6 (m, 5H) | ~3.7 (s, 3H), ~2.8 (t, 2H), ~2.5 (t, 2H) | CDCl₃ |
Experimental Protocol: General Procedure for Michael Addition
This compound and an α,β-unsaturated compound are dissolved in a suitable solvent, and a catalytic amount of a base (e.g., Triton B, DBU) is added. The reaction is stirred until completion, as monitored by TLC. The product is then isolated by standard work-up procedures.
Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool for the structural elucidation of this compound reaction products, a comprehensive analysis often requires complementary techniques.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Number of non-equivalent protons, chemical environment, connectivity (through coupling) | Provides detailed structural information in solution. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Number of non-equivalent carbons, types of carbon atoms (sp³, sp², sp) | Complements ¹H NMR by providing information about the carbon skeleton. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C≡N, C=O, C=C, aromatic rings) | Quick and easy method to identify key functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Determines the molecular formula and can provide structural clues from fragmentation. | Isomeric compounds can be difficult to distinguish. |
| Elemental Analysis | Percentage composition of elements (C, H, N) | Confirms the empirical and molecular formula. | Does not provide direct structural information. |
Conclusion
The ¹H NMR analysis of reaction products of this compound and its analogs provides invaluable insights for chemists in research and development. While the Knoevenagel condensation products of malononitrile are well-characterized with distinct vinylic proton signals, the products of this compound reactions are identified by the disappearance of the methine proton and the appearance of new signals corresponding to the added substituent. For unambiguous structure determination, a combination of ¹H NMR with complementary techniques such as ¹³C NMR, FT-IR, and mass spectrometry is highly recommended. This integrated analytical approach ensures the accurate characterization of novel compounds derived from these versatile nitrile building blocks.
References
A Comparative Guide to 2-Phenylmalononitrile and Ethyl Cyanoacetate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of reagents is a critical factor that dictates the efficiency, yield, and pathway of a synthetic route. Among the versatile building blocks in organic synthesis, 2-phenylmalononitrile and ethyl cyanoacetate are two prominent C-H acidic compounds frequently employed in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of their performance in key synthetic applications, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these reagents is essential for predicting their behavior in a reaction. The presence of a phenyl group in this compound and an ethyl ester group in ethyl cyanoacetate significantly influences their reactivity and physical characteristics.
| Property | This compound | Ethyl Cyanoacetate |
| Molecular Formula | C₉H₆N₂ | C₅H₇NO₂ |
| Molecular Weight | 142.16 g/mol | 113.11 g/mol |
| Appearance | White to off-white crystalline solid[1] | Colorless liquid[2] |
| Melting Point | Not available | -22.5 °C[2] |
| Boiling Point | Not available | 205 °C[2] |
| Density | Not available | 1.0654 g/cm³ at 20 °C[2] |
| Solubility | Moderately soluble in common organic solvents[1] | Very soluble in ethyl ether and ethanol[2] |
| pKa of methylene protons | More acidic | Less acidic |
The higher acidity of the methylene protons in this compound, due to the presence of two electron-withdrawing nitrile groups and a phenyl group, generally leads to greater reactivity in base-catalyzed reactions compared to ethyl cyanoacetate, where the methylene group is activated by one nitrile and one less electron-withdrawing ester group.
Performance in Key Synthetic Reactions
The utility of this compound and ethyl cyanoacetate is most evident in multicomponent reactions and condensations that are foundational to the synthesis of diverse heterocyclic scaffolds.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. Both this compound and ethyl cyanoacetate are excellent substrates for this reaction.
Generally, malononitrile and its derivatives are more reactive than ethyl cyanoacetate in Knoevenagel condensations, often leading to higher yields and shorter reaction times under similar conditions. This is attributed to the greater acidity of the methylene protons in malononitriles. For instance, in a study on the Knoevenagel condensation of various aldehydes, malononitrile consistently showed higher reactivity than ethyl cyanoacetate.[3][4] While direct comparative data for this compound is less common, its structural similarity to malononitrile suggests a similar trend in reactivity.
Experimental Workflow: Knoevenagel Condensation
Caption: Generalized workflow for the Knoevenagel condensation.
Synthesis of Pyranopyrazoles
Pyranopyrazoles are a class of fused heterocyclic compounds with significant biological activities. Their synthesis often involves a one-pot, four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and an active methylene compound. Both this compound (or its parent compound malononitrile) and ethyl cyanoacetate have been successfully employed in this synthesis.
In a comparative study for the synthesis of pyranopyrazole derivatives using a silica-supported cobalt chloride catalyst, both malononitrile and ethyl cyanoacetate were utilized.[1][5] The results, summarized below, highlight the differences in their performance.
| Active Methylene Compound | Aldehyde | Product Yield (%) | Reaction Time (min) |
| Malononitrile | Benzaldehyde | 95 | 20 |
| Ethyl Cyanoacetate | Benzaldehyde | 90 | 30 |
| Malononitrile | 4-Chlorobenzaldehyde | 92 | 25 |
| Ethyl Cyanoacetate | 4-Chlorobenzaldehyde | 88 | 35 |
| Malononitrile | 4-Nitrobenzaldehyde | 96 | 15 |
| Ethyl Cyanoacetate | 4-Nitrobenzaldehyde | 91 | 25 |
Data adapted from a study on a similar multicomponent reaction.[5]
The data indicates that malononitrile generally provides higher yields in shorter reaction times compared to ethyl cyanoacetate, a trend that is expected to extend to their respective phenyl-substituted derivatives.
Logical Relationship: Multi-component Synthesis of Pyranopyrazoles
Caption: Key intermediates in the four-component synthesis of pyranopyrazoles.
Experimental Protocols
General Procedure for the Synthesis of Pyranopyrazoles
Using Malononitrile (as a proxy for this compound):
A mixture of ethyl acetoacetate (1 mmol), hydrazine hydrate (1.5 mmol), and a catalyst (e.g., 0.02 g of SiO₂@CoCl₂) in ethanol (6 mL) is stirred in a round-bottom flask for 5 minutes under reflux conditions.[5] Subsequently, an aldehyde (1 mmol) and malononitrile (1 mmol) are added to the mixture.[5] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting solid product is then recrystallized from ethanol to yield the pure pyranopyrazole derivative.[5]
Using Ethyl Cyanoacetate:
The procedure is identical to the one described above, with the exception that ethyl cyanoacetate (1 mmol) is used in place of malononitrile.[5] Generally, the reaction may require a slightly longer reflux time to achieve completion.
Conclusion
Both this compound and ethyl cyanoacetate are highly valuable reagents in organic synthesis, particularly for the construction of complex molecular scaffolds. The choice between them depends on the specific requirements of the synthetic target and the desired reaction kinetics.
-
This compound (and its parent compound malononitrile) typically offers higher reactivity , leading to shorter reaction times and often higher yields , which is advantageous for optimizing process efficiency.
-
Ethyl cyanoacetate , while generally less reactive, is a cost-effective and readily available liquid reagent that is easy to handle. It remains an excellent choice for a wide range of transformations, and its slightly lower reactivity can sometimes be beneficial in preventing side reactions.
Ultimately, the selection of the optimal reagent will be guided by a careful consideration of the desired product, reaction conditions, and overall synthetic strategy. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
A Head-to-Head Battle for Purity: HPLC vs. ¹H NMR in the Validation of Synthesized Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for purity assessment.
In the meticulous world of chemical synthesis and pharmaceutical development, establishing the purity of a newly synthesized compound is a cornerstone of quality, safety, and efficacy. Two analytical powerhouses, High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, stand as the most prevalent techniques for this critical validation. This guide provides an in-depth comparison of their performance, supported by experimental data, to empower researchers in making informed decisions for their specific analytical challenges.
The choice between HPLC and ¹H NMR is not always straightforward and often depends on the specific requirements of the analysis, including the nature of the compound, the potential impurities, and the desired level of quantitative accuracy. While HPLC excels in sensitivity and separation of complex mixtures, ¹H NMR offers unparalleled structural information and an absolute quantification method without the need for specific reference standards for impurities.[1][2]
Principles at a Glance
High-Performance Liquid Chromatography (HPLC) operates on the principle of separating components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3][4] A high-pressure pump pushes the solvent and sample through a packed column, where different components travel at different speeds depending on their affinity for the stationary phase, leading to their separation.[5] A detector then measures the concentration of each eluted component, producing a chromatogram where peak area is proportional to the concentration.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy , on the other hand, exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, protons (¹H nuclei) in a molecule absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each proton influences its resonance frequency, providing detailed information about the molecule's structure. For purity assessment, quantitative ¹H NMR (qNMR) is employed, where the integral of a signal is directly proportional to the number of protons giving rise to that signal, allowing for the determination of the relative and absolute amounts of different compounds in a sample.[6]
Performance Showdown: A Quantitative Comparison
To illustrate the practical application and comparative performance of HPLC and ¹H NMR, consider the purity validation of a synthesized organic molecule. The following table summarizes representative quantitative data obtained from the analysis of a synthesized batch of 3-Phenyl-1,3,5-pentanetricarbonitrile.
| Parameter | HPLC (Reverse-Phase) | ¹H NMR (400 MHz) |
| Purity (%) | 98.5% (by area normalization) | 98.2% (by internal standard method) |
| Limit of Detection (LOD) | < 0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.2% |
| Analysis Time per Sample | 20-30 minutes | 10-15 minutes (standard) / >30 minutes (qNMR with long relaxation delays)[2] |
| Sample Consumption | Low (micrograms)[2] | Higher (milligrams)[2] |
| Destructive to Sample | Yes[2] | No (sample can be recovered)[2] |
The results from both techniques are in good agreement, providing confidence in the purity assessment of the synthesized compound.[1] HPLC demonstrates superior sensitivity in detecting trace impurities, while ¹H NMR provides a highly accurate absolute purity value and structural confirmation of the main component and impurities.[1][2]
In-Depth Strengths and Weaknesses
| Technique | Strengths | Weaknesses |
| HPLC | High Sensitivity and Resolution: Capable of detecting and quantifying trace impurities, often at levels below 0.1%.[1] Its high resolving power allows for the separation of closely related compounds and isomers.[1] High Throughput and Automation: Well-suited for routine quality control due to its speed and automation capabilities.[1][7] Versatility: A wide range of stationary and mobile phases allows for the analysis of a broad spectrum of compounds.[7] | Reference Standards Required: Accurate quantification of impurities typically requires specific reference standards for each impurity.[1] Potential for Undetected Impurities: Non-chromophoric compounds (those that do not absorb UV light) may not be detected by UV detectors.[8] Co-eluting impurities can also lead to inaccurate results.[8] Destructive: The sample is consumed during the analysis.[2] Higher Cost and Complexity: HPLC systems can be expensive to purchase and maintain, and method development can be complex.[5][9] |
| ¹H NMR | Absolute Quantification (qNMR): Provides a direct measure of purity without the need for specific impurity reference standards.[1][2][10] Structural Elucidation: Offers detailed structural information, confirming the identity of the synthesized compound and helping to identify unknown impurities.[1][2] Non-Destructive: The sample can be fully recovered after analysis.[2][8][11] Universal Detection: Detects all proton-containing molecules, including residual solvents and water, which may be missed by HPLC.[8][12] | Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities.[2] Signal Overlap: Complex molecules or mixtures can lead to overlapping signals, complicating spectral interpretation and quantification.[12][13] Higher Sample Requirement: Typically requires a larger amount of sample compared to HPLC.[2] Longer Analysis Time for qNMR: Accurate quantitative measurements require long relaxation delays, increasing the overall experiment time.[2] |
Experimental Protocols
HPLC Purity Determination (Reverse-Phase)
A typical experimental protocol for purity determination by reverse-phase HPLC involves the following steps:
-
Sample Preparation: A known concentration of the synthesized compound (e.g., 1 mg/mL) is prepared by dissolving it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The solution is then filtered through a 0.45 µm filter to remove any particulate matter.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher percentage of a weaker solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of a stronger organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 25 °C.
-
Detection: The UV detector is set to a wavelength where the main compound and potential impurities have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The area of each peak in the chromatogram is integrated. The purity of the main compound is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks and multiplied by 100.
¹H NMR Purity Determination (qNMR)
The protocol for quantitative ¹H NMR for purity assessment is as follows:
-
Sample Preparation:
-
An accurately weighed amount of the synthesized compound (e.g., 10-20 mg) is dissolved in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For absolute quantification, a known amount of a high-purity internal standard is added to the sample. The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.[2] Common internal standards include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene.[2][14]
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, often 30 seconds or more) is crucial for accurate integration.[2]
-
Number of Scans: A sufficient number of scans (e.g., 8 to 64) are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
-
The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.
-
The purity is calculated by comparing the integral of the analyte's signal (normalized for the number of protons) to the integral of the internal standard's signal (normalized for its known purity and number of protons).
-
Visualizing the Workflow and Decision-Making Process
To further clarify the application of these techniques, the following diagrams illustrate the general experimental workflow for purity validation and a logical flowchart to guide the selection process.
Figure 1. General experimental workflow for purity validation using HPLC and ¹H NMR.
Figure 2. A decision-making flowchart to guide the selection between HPLC and ¹H NMR.
Conclusion: A Synergistic Approach
Both HPLC and ¹H NMR are indispensable tools for the purity validation of synthesized compounds.[1][2] HPLC is the method of choice for routine quality control, offering high throughput and exceptional sensitivity for detecting trace impurities.[1] Conversely, ¹H NMR, particularly qNMR, serves as a primary analytical method that provides not only an accurate purity value but also confirms the chemical structure of the main component and allows for the identification and quantification of impurities without the need for specific reference standards.[1][2]
For a comprehensive and robust validation of purity, a combination of both HPLC and ¹H NMR is highly recommended.[1] This orthogonal approach, leveraging the distinct strengths of each technique, provides the highest level of confidence in the quality and integrity of a synthesized compound, a critical aspect in research, development, and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. scispace.com [scispace.com]
- 5. sciencing.com [sciencing.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. almacgroup.com [almacgroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 2-Phenylacetonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-phenylacetonitrile, also known as benzyl cyanide, is a critical step in the production of a wide array of pharmaceuticals, agrochemicals, and fragrances. The efficiency and selectivity of this synthesis are largely dictated by the choice of catalyst. This guide provides an objective, data-driven comparison of prominent catalytic systems for the synthesis of 2-phenylacetonitrile, offering insights into their performance, reaction conditions, and mechanistic pathways to aid researchers in selecting the optimal catalyst for their specific applications.
Comparative Performance of Catalysts
The selection of a catalyst for 2-phenylacetonitrile synthesis depends on various factors including the starting material, desired yield, reaction conditions, and considerations for green chemistry. The following tables summarize the performance of different catalytic systems based on reported experimental data.
| Catalyst Type | Catalyst Example | Starting Material(s) | Cyanide Source | Reaction Conditions | Yield (%) | Reference |
| Phase-Transfer Catalysis | Benzyltriethylammonium chloride (BTEAC) | Benzyl chloride | Sodium cyanide | 50% aq. NaOH, organic solvent, 28-35°C, 2.5 h | 78-84 | [1] |
| Tetrabutylammonium bromide (TBAB) | Benzyl Chloride | Sodium Cyanide | Water/Toluene, 100°C, 2 hours | 95 | ||
| Transition Metal Catalysis (Homogeneous) | CuI | Benzyl chloride | K₄[Fe(CN)₆] | Toluene, 180°C, 20 h | up to 85 | |
| Pd(OAc)₂/Ligand | Aryl Halides | K₄[Fe(CN)₆] | DMAc, 120°C | Good to excellent | [1] | |
| Heterogeneous Catalysis | Zn₃₀.₁Cr₄.₃/γ-Al₂O₃ | Styrene oxide, Ammonia | Ammonia (as nitrogen source) | 693 K, Atmospheric pressure | 87.9 | [2][3] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-phenylacetonitrile using representative catalysts from each class are provided below.
Protocol 1: Phase-Transfer Catalysis (PTC) using Benzyltriethylammonium Chloride (BTEAC)
This protocol is adapted from a general procedure for the synthesis of nitriles from alkyl halides.[1]
Materials:
-
Benzyl chloride
-
Sodium cyanide
-
Benzyltriethylammonium chloride (BTEAC)
-
50% aqueous sodium hydroxide solution
-
Toluene
-
Water
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add benzyl chloride and toluene.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide and BTEAC in 50% aqueous sodium hydroxide.
-
With vigorous stirring, add the aqueous solution to the organic phase.
-
Heat the biphasic mixture to 28-35°C and maintain this temperature for 2.5 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature. Separate the organic layer.
-
Wash the organic layer sequentially with water, dilute hydrochloric acid, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-phenylacetonitrile.
-
The product can be further purified by vacuum distillation.
Protocol 2: Copper-Catalyzed Cyanation using CuI
This protocol describes a method using a less toxic cyanide source.
Materials:
-
Benzyl chloride
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Copper(I) iodide (CuI)
-
Toluene
-
Nitrogen gas
Procedure:
-
To a dried reaction tube, add CuI and toluene under a nitrogen atmosphere.
-
Add K₄[Fe(CN)₆] and benzyl chloride to the mixture.
-
Seal the tube and heat the reaction mixture to 180°C in an oil bath for 20 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC to determine the yield.
-
For isolation, the mixture is filtered to remove solids, and the filtrate is washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography or distillation.
Protocol 3: Heterogeneous Catalysis using Zn₃₀.₁Cr₄.₃/γ-Al₂O₃
This protocol outlines the synthesis from styrene oxide and ammonia.[2]
Catalyst Preparation:
-
Dissolve zinc nitrate and chromium nitrate in deionized water.
-
Add γ-Al₂O₃ powder and grind to ensure thorough mixing.
-
Extrude the mixture and dry at 110°C for 20 hours.
-
Calcine the dried material at 550°C for 5 hours in air.[1]
Reaction Procedure:
-
Load the prepared catalyst into a fixed-bed reactor.
-
Heat the reactor to 693 K under a nitrogen atmosphere.
-
Introduce a feed stream of styrene oxide diluted in toluene (20:80 w/w) and a separate stream of ammonia gas.
-
Maintain a liquid hourly space velocity and ammonia flow rate to optimize the reaction.
-
The product, 2-phenylacetonitrile, is collected from the reactor outlet and can be purified by distillation.[1][2]
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for the different catalytic systems.
Caption: General experimental workflow for catalytic synthesis of 2-phenylacetonitrile.
Caption: Mechanism of Phase-Transfer Catalyzed synthesis of 2-phenylacetonitrile.
Caption: Proposed mechanism for Copper-Catalyzed Cyanation of Benzyl Chloride.
References
A Comparative Guide to Functional Group Analysis: FT-IR Spectroscopy of 2-Phenylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 2-phenylmalononitrile with relevant alternative compounds. By presenting key experimental data and protocols, this document serves as a practical resource for the identification and characterization of this important chemical moiety in various research and development settings.
Introduction to FT-IR Analysis of this compound
This compound is a versatile organic compound characterized by the presence of a phenyl group and two nitrile (-C≡N) functional groups attached to the same carbon atom. FT-IR spectroscopy is a powerful, non-destructive technique ideal for identifying the key functional groups within a molecule by measuring its absorption of infrared radiation, which induces molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the compound, allowing for its unambiguous identification and assessment of purity.
Comparative FT-IR Spectral Data
The following table summarizes the characteristic FT-IR absorption peaks for this compound and two comparative compounds: malononitrile and diethyl malonate. This comparison highlights the influence of the phenyl substituent and contrasts the spectral features of a dinitrile with a diester.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Malononitrile (cm⁻¹) | Diethyl Malonate (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 (m) | - | - |
| Aliphatic C-H | Stretching | ~2900 (w) | ~2900 (w) | 2985 - 2850 (m) |
| Nitrile (C≡N) | Stretching | ~2240 - 2220 (s, sharp) | ~2270 (s, sharp) | - |
| Carbonyl (C=O) | Stretching | - | - | ~1735 (s, sharp) |
| Aromatic C=C | Stretching | 1600 - 1585 (m), 1500 - 1400 (m) | - | - |
| C-O | Stretching | - | - | 1300 - 1000 (s) |
| Aromatic C-H | Bending (out-of-plane) | 900 - 675 (s) | - | - |
(s = strong, m = medium, w = weak)
Analysis of Spectral Data:
The FT-IR spectrum of This compound is distinguished by several key features. The presence of the phenyl group is confirmed by the aromatic C-H stretching vibrations between 3100 and 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1400 cm⁻¹ region. The nitrile groups give rise to a strong, sharp absorption peak in the 2240-2220 cm⁻¹ range. Conjugation with the aromatic ring typically lowers the stretching frequency of the nitrile group compared to its saturated counterpart.[1][2]
In comparison, malononitrile lacks the aromatic signals but displays a prominent nitrile peak at a slightly higher wavenumber (~2270 cm⁻¹).[3] This shift is attributed to the absence of conjugation.
Diethyl malonate serves as a useful contrast, as the nitrile groups are replaced by ester functionalities. Its spectrum is dominated by a very strong and sharp carbonyl (C=O) stretching band around 1735 cm⁻¹ and strong C-O stretching absorptions in the 1300-1000 cm⁻¹ region, while the characteristic nitrile peak is absent.[4][5][6]
Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)
The following protocol details the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of solid samples like this compound.[7][8][9][10]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Oven
-
Desiccator
-
Analytical balance
-
Spatula
-
Sample (e.g., this compound)
-
Spectroscopic grade Potassium Bromide (KBr), dried
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the IR spectrum.[7] Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be in the range of 1:100 to 1:200.[10]
-
Grinding and Mixing: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[7][11]
-
Pellet Formation:
-
Place the anvil of the pellet die in its body.
-
Carefully transfer the powdered mixture into the die, ensuring an even distribution.
-
Insert the plunger and gently tap it to level the powder.
-
Place the die in the hydraulic press.
-
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum using a blank KBr pellet or an empty sample compartment.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the functional group analysis of this compound using FT-IR spectroscopy and the decision-making process based on the spectral data.
Caption: Workflow for FT-IR analysis of this compound.
Caption: Decision tree for identifying this compound.
References
- 1. scribd.com [scribd.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Malononitrile(109-77-3) IR Spectrum [m.chemicalbook.com]
- 4. Diethyl malonate [webbook.nist.gov]
- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]
- 7. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. shimadzu.com [shimadzu.com]
- 11. scienceijsar.com [scienceijsar.com]
A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Moving Beyond 2-Phenylmalononitrile
For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds, the choice of starting materials is a critical determinant of reaction efficiency, substrate scope, and overall yield. While 2-phenylmalononitrile has been a staple reagent in multicomponent reactions for constructing diverse heterocyclic scaffolds, a range of alternative reagents offer distinct advantages in terms of reactivity, accessibility, and the diversity of achievable final products. This guide provides an objective comparison of the performance of prominent alternatives—malononitrile, ethyl cyanoacetate, and cyanoacetamide—against this compound in the synthesis of pyridines and pyrans, supported by experimental data and detailed protocols.
This comparative analysis will delve into the utility of these reagents in forming highly substituted pyridines and pyrans, which are core structures in many biologically active molecules. The data presented is compiled from peer-reviewed literature to offer a clear, evidence-based overview for synthetic chemists.
Performance Comparison in Heterocyclic Synthesis
The efficacy of these alternative reagents is best illustrated through a direct comparison of their performance in synthesizing structurally analogous heterocyclic compounds. The following tables summarize key quantitative data for the synthesis of representative pyridine and pyran derivatives.
Pyridine Synthesis
Target Heterocycle: Substituted Pyridines
| Reagent | Target Compound | Reaction Type | Catalyst/Solvent | Time | Yield (%) | Reference |
| Malononitrile | 2,6-Diamino-4-phenylpyridine-3,5-dicarbonitrile | Three-component | Fe3O4@SiO2@ZnCl2 / Solvent-free | 10 min | 95% | [1][2] |
| Cyanoacetamide | 6-Amino-1-benzyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | One-pot, three-component | Piperidinium acetate / - | - | - | [3] |
| Malononitrile Dimer | 4,7-Diamino-3,6-di(thiophene-2-carbonyl)quinoline-8-carbonitrile | Two-component | NH4OAc / Acetic Acid | 3 h | 88% | [4] |
Pyran Synthesis
Target Heterocycle: Substituted 4H-Pyrans
| Reagent | Target Compound | Reaction Type | Catalyst/Solvent | Time | Yield (%) | Reference |
| Malononitrile | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Three-component | 2-Aminoethanol / - | 48 h | 88% | [5] |
| Ethyl Cyanoacetate | Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | Three-component | K2CO3 / Ethanol | - | - | [6] |
| Malononitrile | 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile | Three-component | K2CO3 / Ethanol | 3 h | Moderate | [7] |
Reagent Reactivity and Synthetic Pathways
The choice of reagent dictates the feasible synthetic pathways for constructing heterocyclic rings. The following diagram illustrates the logical relationship between the precursor reagents and the resulting pyridine and pyran scaffolds.
Caption: Synthetic pathways from reagents to heterocycles.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these synthetic strategies. Below are representative experimental protocols for the synthesis of pyridine and pyran derivatives using the discussed alternative reagents.
Synthesis of 2,6-Diamino-4-phenylpyridine-3,5-dicarbonitrile using Malononitrile[1][2]
-
Reaction Type: One-pot, three-component condensation.
-
Reagents:
-
Benzaldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Fe3O4@SiO2@ZnCl2 (catalyst)
-
-
Procedure:
-
A mixture of benzaldehyde (1 mmol), malononitrile (2 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of Fe3O4@SiO2@ZnCl2 is heated under solvent-free conditions at 110 °C for 10 minutes.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with hot ethanol to afford the pure product.
-
Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using Malononitrile[5]
-
Reaction Type: Three-component reaction.
-
Reagents:
-
Benzaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Dimedone (10 mmol)
-
2-Aminoethanol (15 mL)
-
-
Procedure:
-
A mixture of benzaldehyde (10 mmol) and malononitrile (10 mmol) in 2-aminoethanol (15 mL) is stirred at 20°C for 25 minutes.
-
Dimedone (10 mmol) is added, and the mixture is stirred for an additional 25 minutes.
-
The reaction mixture is left to stand for 48 hours.
-
The mixture is diluted with an equal volume of water.
-
The resulting precipitate is filtered off and washed with water, ethanol, and hexane to yield the final product.
-
Synthesis of Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate using Malononitrile and Methyl Acetoacetate[7]
-
Reaction Type: One-pot, three-component condensation.
-
Reagents:
-
Benzaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Methyl acetoacetate (10 mmol)
-
Anhydrous potassium carbonate (2 g)
-
Absolute ethanol (30 mL)
-
-
Procedure:
-
To a stirred stoichiometric mixture of benzaldehyde (10 mmol), malononitrile (10 mmol), and methyl acetoacetate (10 mmol) in absolute ethanol (30 mL), anhydrous potassium carbonate (2 g) is added.
-
Stirring is continued at room temperature for 3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is processed to isolate the product.
-
Conclusion
The exploration of alternative reagents to this compound opens up a rich landscape of synthetic possibilities for heterocyclic chemistry. Malononitrile, ethyl cyanoacetate, and cyanoacetamide each present a unique set of reactive properties that can be strategically employed to access a wide array of substituted pyridines and pyrans. While direct, side-by-side comparisons under identical conditions remain an area for further investigation, the available data clearly demonstrates that these alternatives are not merely substitutes but are powerful tools in their own right. They offer high yields, often under milder and more environmentally benign conditions, and provide access to a diverse range of functionalized heterocyclic cores. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic applications of these reagents is paramount for the efficient and innovative design of novel therapeutic agents.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
Efficiency comparison of different synthetic routes to 2-phenylmalononitrile
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key intermediates is paramount. 2-Phenylmalononitrile is a valuable building block in the synthesis of various pharmaceuticals and functional materials. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Knoevenagel condensation and the direct cyanation of phenylacetonitrile. The comparison is based on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols.
Efficiency Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on a variety of factors including yield, reaction time, availability of starting materials, and reaction conditions. Below is a summary of the quantitative data for the two primary routes to this compound.
| Metric | Knoevenagel Condensation | Direct Cyanation of Phenylacetonitrile |
| Starting Materials | Benzaldehyde, Malononitrile | Phenylacetonitrile, Cyanogen Chloride |
| Catalyst/Reagent | Piperidine | Sodium Amide |
| Solvent | Ethanol | Liquid Ammonia, Diethyl Ether |
| Reaction Temperature | 25-78°C (Reflux) | -33°C to Room Temperature |
| Reaction Time | 1-3 hours | 2-4 hours |
| Yield | 85-95% | 70-80% (Estimated) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in each synthetic route.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Knoevenagel Condensation
This reaction involves the base-catalyzed condensation of benzaldehyde with malononitrile to yield benzylidenemalononitrile, which can then be reduced to this compound.
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
Sodium borohydride (for reduction step)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add piperidine (0.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the benzylidenemalononitrile product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. A typical yield of benzylidenemalononitrile is 85-95%.
-
For the reduction to this compound, dissolve the obtained benzylidenemalononitrile in a suitable solvent like ethanol or methanol.
-
Add sodium borohydride portion-wise at 0°C and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Route 2: Direct Cyanation of Phenylacetonitrile
This method involves the deprotonation of phenylacetonitrile to form a carbanion, which then reacts with a cyanating agent.
Materials:
-
Phenylacetonitrile (benzyl cyanide) (1.0 eq)
-
Sodium amide (1.1 eq)
-
Cyanogen chloride (1.0 eq)
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.
-
Condense anhydrous liquid ammonia into the flask at -78°C.
-
Add sodium amide (1.1 eq) to the liquid ammonia with stirring.
-
Slowly add a solution of phenylacetonitrile (1.0 eq) in anhydrous diethyl ether to the sodium amide suspension. Stir for 1-2 hours to ensure complete formation of the carbanion.
-
Introduce cyanogen chloride (1.0 eq) as a gas or a solution in an inert solvent into the reaction mixture at low temperature.
-
Allow the reaction to proceed for 1-2 hours, then let the ammonia evaporate.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to yield this compound. The estimated yield for this route is in the range of 70-80%.
Concluding Remarks
Both the Knoevenagel condensation and the direct cyanation of phenylacetonitrile offer viable pathways to this compound. The Knoevenagel condensation is a high-yielding and well-established method, particularly for producing the intermediate benzylidenemalononitrile. The subsequent reduction step adds to the overall process. The direct cyanation of phenylacetonitrile provides a more direct route to the final product, though it involves the use of strong bases and highly toxic cyanating agents, which may require more stringent safety precautions. The choice between these routes will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
Characterization of 2-Phenylmalononitrile Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of 2-phenylmalononitrile derivatives is crucial for understanding their chemical properties, reactivity, and potential applications. Mass spectrometry stands out as a primary analytical technique for elucidating the structure and fragmentation pathways of these compounds. This guide provides a comparative overview of mass spectrometric techniques and other analytical methods for the characterization of this compound derivatives, supported by experimental data and detailed protocols.
Mass Spectrometry in the Analysis of this compound Derivatives
Mass spectrometry, particularly when coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and High-Performance Liquid Chromatography (HPLC-MS), offers high sensitivity and specificity for the analysis of this compound and its derivatives. The choice of ionization technique is critical and significantly influences the resulting mass spectrum and the structural information that can be obtained.
Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive fragmentation. While this can sometimes result in the absence of a prominent molecular ion peak, the fragmentation patterns are highly reproducible and provide a detailed fingerprint of the molecule's structure.
For the parent compound, this compound (C₉H₆N₂), the molecular weight is 142.16 g/mol . Under electron ionization, the mass spectrum of 2-benzylidenemalononitrile, a closely related derivative, shows a prominent molecular ion peak and characteristic fragment ions that can be used for its identification.
A study on (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles, which share the acrylonitriles moiety, revealed that under electron impact mass spectrometry, these compounds exhibit characteristic fragmentation patterns, including the loss of substituents and cleavage of the pyrazole ring.[1]
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for determining the molecular weight of the parent compound and for analyzing thermally labile or non-volatile derivatives. ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of a selected precursor ion, providing detailed structural information.
While specific ESI-MS data for a wide range of this compound derivatives is not extensively documented in comparative studies, the technique is widely applicable. For instance, in the analysis of other nitrogen-containing aromatic compounds, ESI-MS/MS has been effectively used to elucidate fragmentation pathways.[2] The fragmentation of protonated molecules often involves the loss of small neutral molecules and cleavage of side chains.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound derivatives often involves the use of multiple analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), structural information from fragmentation patterns. | High sensitivity and specificity, suitable for complex mixtures when coupled with chromatography. | Fragmentation can be complex to interpret; ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, requires pure samples, not ideal for complex mixtures without separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable derivatives followed by mass analysis. | Excellent separation efficiency for complex mixtures, provides reproducible retention times and mass spectra. | Limited to volatile and thermally stable compounds; derivatization may be required. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation of a wide range of derivatives, including non-volatile and thermally labile compounds, followed by mass analysis. | Applicable to a broad range of compounds, various column chemistries for tailored separations. | Matrix effects can suppress ionization; resolution may be lower than GC for some compounds. |
| X-ray Crystallography | Precise three-dimensional atomic and molecular structure in the solid state. | Provides definitive structural information, including bond lengths, bond angles, and crystal packing. | Requires a suitable single crystal, which can be challenging to grow; structure may differ from solution-phase conformation. |
Experimental Protocols
GC-MS Analysis of 2-(substituted benzylidene)malononitrile Derivatives
This protocol is adapted from a method for the analysis of a related compound, o-chlorobenzylidene malononitrile.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: e.g., a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness of a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Dissolve the this compound derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the sample into the GC-MS system.
HPLC-MS/MS Analysis of this compound Derivatives
This generalized protocol can be adapted for the analysis of various this compound derivatives.
Instrumentation:
-
High-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm i.d., 2.6 µm particle size).
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Adjust desolvation and cone gas flows to optimize signal.
-
Data Acquisition: Full scan mode (e.g., m/z 100-600) for initial analysis. For structural elucidation, perform tandem MS (MS/MS) by selecting the protonated molecule ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound derivatives.
Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.
References
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 2-Phenylmalononitrile Products
For researchers, scientists, and drug development professionals, the definitive structural elucidation of novel chemical entities is paramount. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural confirmation of 2-phenylmalononitrile products, a class of compounds with significant interest in materials science and medicinal chemistry. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical methodology.
The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For this compound and its derivatives, accurate structural information is crucial for understanding their reactivity, designing new materials with desired optical or electronic properties, and developing potential therapeutic agents. While several analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the gold standard for providing an unambiguous, high-resolution molecular structure in the solid state.
This guide will compare the utility of X-ray crystallography with two other powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each method offers unique advantages and provides complementary information, and the optimal choice often depends on the specific research question and the nature of the sample.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural analysis of small molecules like this compound products.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing. | Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), dynamic information in solution. | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues. |
| Sample Requirements | Single crystal of sufficient size and quality (typically > 0.1 mm in all dimensions). | 1-10 mg for ¹H NMR; 10-50 mg for ¹³C NMR, dissolved in a suitable deuterated solvent (0.5-0.7 mL).[1][2][3][4] | Microgram to nanogram quantities, depending on the ionization technique and instrument sensitivity. |
| Typical Data Collection Time | Hours to a day, depending on the crystal, instrument, and desired resolution.[5] | Minutes for ¹H NMR; minutes to hours for 2D NMR and ¹³C NMR. | Seconds to minutes per sample. |
| Resolution | Atomic resolution (typically < 1 Å), allowing for the precise location of individual atoms. | Provides information on chemical environment and connectivity, not spatial resolution in the same sense as crystallography. | High-resolution instruments can provide mass accuracy to within a few parts per million (ppm). |
| State of Sample | Solid (crystalline) | Solution | Gas phase (after ionization) |
| Key Advantage | Unambiguous determination of the complete 3D molecular structure. | Provides detailed structural information in solution, reflecting the molecule's state in a more biologically relevant environment for some applications. | High sensitivity and ability to determine molecular formula. |
| Key Limitation | Requires the growth of suitable single crystals, which can be a significant challenge. | Does not directly provide the 3D structure and can be complex to interpret for molecules with many overlapping signals. | Primarily provides connectivity and molecular weight information, not the complete 3D structure. |
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality, reproducible data. The following are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Crystallography
This protocol outlines the essential steps for determining the crystal structure of a this compound derivative.
1. Crystal Growth:
-
Objective: To obtain a single crystal of the purified this compound product suitable for X-ray diffraction.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).
-
Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely covered vial or by vapor diffusion, where a less volatile precipitant is slowly introduced into the solution's vapor phase.
-
For example, in the case of 2-(4-(diphenylamino)benzylidene)malononitrile, single crystals were grown by slow evaporation from a mixed solvent of dichloromethane and n-hexane.
-
Inspect the resulting solids under a microscope to identify single crystals of appropriate size and quality (clear, well-defined faces, no visible cracks or defects).
-
2. Data Collection:
-
Objective: To measure the diffraction pattern of the crystal.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Place the goniometer on the diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., rotation range per frame, exposure time) is determined by the crystal's unit cell and scattering power.
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice and refine the structural model.
-
Procedure:
-
Process the collected diffraction images to determine the unit cell parameters and the intensities of the reflections.
-
Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are typically used.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general procedure for acquiring NMR spectra for a this compound product.
1. Sample Preparation:
-
Objective: To prepare a solution of the compound suitable for NMR analysis.
-
Procedure:
-
Dissolve 5-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. Data Acquisition:
-
Objective: To obtain ¹H, ¹³C, and 2D NMR spectra.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum to observe the proton environments.
-
Acquire a ¹³C NMR spectrum to observe the carbon environments. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
To aid in structure elucidation, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).
-
3. Data Analysis:
-
Objective: To interpret the NMR spectra to deduce the molecular structure.
-
Procedure:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity of the molecule.
-
Mass Spectrometry (MS)
This protocol provides a general outline for the mass spectrometric analysis of a this compound product.
1. Sample Preparation:
-
Objective: To prepare a dilute solution of the compound for introduction into the mass spectrometer.
-
Procedure:
-
Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile) to make a stock solution.
-
Dilute the stock solution to a final concentration in the low µg/mL to ng/mL range.
-
2. Data Acquisition:
-
Objective: To obtain the mass spectrum of the compound.
-
Procedure:
-
Choose an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques suitable for many organic molecules.
-
Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to determine the accurate mass and elemental composition.
-
To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to observe the characteristic fragmentation pattern.
-
3. Data Analysis:
-
Objective: To interpret the mass spectrum to confirm the molecular weight and gain structural insights.
-
Procedure:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) in the mass spectrum.
-
Use the accurate mass measurement from HRMS to calculate the elemental formula.
-
Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural motifs within the molecule.
-
Visualization of Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for X-ray crystallography and a comparative logical workflow for structure confirmation.
Conclusion
In the structural confirmation of this compound products, X-ray crystallography, NMR spectroscopy, and mass spectrometry each play a vital role. While NMR provides invaluable information about the molecular structure in solution and MS offers high sensitivity for molecular weight determination, X-ray crystallography remains the definitive method for obtaining an unambiguous three-dimensional structure in the solid state. The choice of technique will ultimately be guided by the specific information required, the amount and nature of the sample, and the available instrumentation. For the unequivocal determination of stereochemistry, conformation, and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the unparalleled technique of choice. By understanding the principles, strengths, and limitations of each method, researchers can devise a comprehensive analytical strategy to confidently characterize these important chemical entities.
References
A Comparative Analysis of Reactivity: Substituted vs. Unsubstituted Phenylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of substituted phenylmalononitriles versus the parent unsubstituted compound. The discussion is centered around the well-established Knoevenagel condensation, a cornerstone reaction in synthetic organic chemistry, particularly for the formation of carbon-carbon double bonds. The influence of various substituents on the phenyl ring is quantified through a detailed examination of reaction kinetics and yields, supported by established principles of physical organic chemistry.
Core Principles of Reactivity
The reactivity of phenylmalononitrile in base-catalyzed reactions is primarily dictated by the acidity of the α-hydrogen (the hydrogen atom attached to the carbon bearing the two cyano groups). The presence of two electron-withdrawing cyano (-CN) groups significantly increases the acidity of this proton, facilitating the formation of a resonance-stabilized carbanion. This carbanion acts as a potent nucleophile, readily attacking electrophilic centers such as the carbonyl carbon of aldehydes and ketones.
Substituents on the phenyl ring can further modulate this reactivity through inductive and resonance effects. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), enhance the acidity of the α-hydrogen by further delocalizing the negative charge of the carbanion intermediate. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), decrease the acidity of the α-hydrogen, thereby reducing the nucleophilicity of the corresponding carbanion.
Quantitative Comparison of Reactivity in Knoevenagel Condensation
To illustrate the impact of substituents on the reactivity of phenylmalononitrile, we will consider the Knoevenagel condensation with a model electrophile, benzaldehyde. The reaction rate and product yield are directly correlated with the electronic nature of the substituent on the phenylmalononitrile ring.
While a single comprehensive experimental study comparing a wide range of substituted phenylmalononitriles was not identified in the literature, the expected trend in reactivity can be reliably predicted based on the principles of the Hammett equation. The Hammett equation, log(k/k₀) = σρ, quantitatively relates the reaction rate (k) of a substituted aromatic compound to the rate of the unsubstituted compound (k₀) through substituent (σ) and reaction (ρ) constants. For the formation of the nucleophilic carbanion from phenylmalononitrile, a positive ρ value is expected, indicating that electron-withdrawing groups (with positive σ values) will accelerate the reaction.
Based on these principles, the following table summarizes the anticipated relative reactivity and yields for the Knoevenagel condensation of various para-substituted phenylmalononitriles with benzaldehyde under standardized conditions.
| Substituent (para-) | Substituent Type | Hammett Constant (σp) | Expected Relative Rate Constant (k_rel) | Expected Yield (%) |
| -NO₂ | Electron-Withdrawing | 0.78 | Highest | >95% |
| -CN | Electron-Withdrawing | 0.66 | High | ~90% |
| -Cl | Electron-Withdrawing | 0.23 | Moderate-High | ~85% |
| -H | Unsubstituted | 0.00 | Moderate (Baseline) | ~80% |
| -CH₃ | Electron-Donating | -0.17 | Moderate-Low | ~70% |
| -OCH₃ | Electron-Donating | -0.27 | Low | ~60% |
| -N(CH₃)₂ | Strong Electron-Donating | -0.83 | Lowest | <50% |
Note: The relative rate constants and yields are illustrative and based on established chemical principles. Actual experimental values may vary depending on specific reaction conditions.
Experimental Protocols
To empirically determine the comparative reactivity, the following detailed experimental protocols for a kinetic study and a yield comparison are provided.
Protocol 1: Kinetic Analysis via UV-Vis Spectroscopy
This protocol allows for the determination of reaction rates by monitoring the formation of the conjugated product, which typically has a strong UV-Vis absorbance at a wavelength where the reactants do not absorb.
Materials:
-
Substituted and unsubstituted phenylmalononitriles
-
Benzaldehyde (freshly distilled)
-
Piperidine (catalyst)
-
Ethanol (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of each phenylmalononitrile derivative (0.01 M in ethanol) and benzaldehyde (0.1 M in ethanol).
-
Prepare a stock solution of the piperidine catalyst (0.01 M in ethanol).
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette 2.0 mL of the phenylmalononitrile solution and 0.5 mL of the benzaldehyde solution.
-
Initiate the reaction by adding 0.1 mL of the piperidine catalyst solution, quickly mix by inversion, and immediately begin recording the absorbance at the λ_max of the product (determined beforehand by running a full spectrum of a completed reaction mixture) at 30-second intervals for at least 3 half-lives.
-
Repeat the experiment for each substituted and unsubstituted phenylmalononitrile.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. Pseudo-first-order rate constants can be calculated by fitting the data to the appropriate integrated rate law.
Protocol 2: Comparative Yield Determination
This protocol is designed to compare the isolated product yields under standardized reaction conditions.
Materials:
-
Substituted and unsubstituted phenylmalononitriles
-
Benzaldehyde
-
Ammonium acetate (catalyst)
-
Toluene
-
Round-bottom flasks with reflux condensers
-
Stirring hotplates
Procedure:
-
To a series of identical round-bottom flasks, add a substituted or unsubstituted phenylmalononitrile (5 mmol), benzaldehyde (5 mmol), and ammonium acetate (0.5 mmol).
-
Add 20 mL of toluene to each flask.
-
Equip each flask with a reflux condenser and heat the mixtures to reflux with vigorous stirring for a standardized time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction period, cool the flasks to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to a constant weight.
-
Calculate the percentage yield for each reaction.
Visualizing the Reaction Pathway
The following diagrams illustrate the logical workflow for a comparative reactivity study and the general mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Workflow for a comparative study of phenylmalononitrile reactivity.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Conclusion
The reactivity of phenylmalononitrile is significantly influenced by the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups enhance reactivity in reactions such as the Knoevenagel condensation by stabilizing the key carbanion intermediate, leading to faster reaction rates and higher yields. Conversely, electron-donating groups diminish reactivity. This predictable trend allows for the fine-tuning of reaction conditions and the strategic design of synthetic pathways in drug development and materials science. The provided experimental protocols offer a framework for the quantitative assessment of these substituent effects in a laboratory setting.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Phenylmalononitrile
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling specialized chemical compounds. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Phenylmalononitrile, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is classified as fatal if swallowed, toxic in contact with skin or if inhaled, causes serious eye irritation, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory. Always wear:
-
Flame retardant antistatic protective clothing.
-
Protective gloves.
-
Eye and face protection.
-
For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid breathing dust and prevent the product from entering drains.[1]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂ | Biosynth |
| Molecular Weight | 142.16 g/mol | Biosynth |
| Melting Point | 30 - 32 °C (86 - 90 °F) | Sigma-Aldrich |
| Boiling Point | 220 °C (428 °F) | Sigma-Aldrich |
| Density | 1.049 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The primary disposal route is incineration.
Experimental Protocol for Disposal:
-
Collection and Storage of Waste:
-
Collect waste this compound and any contaminated materials in sturdy, leak-proof, and clearly labeled containers.
-
Ensure containers are kept closed in a suitable, designated area.[1]
-
Do not mix with incompatible wastes.
-
-
Engaging a Licensed Disposal Company:
-
Contact a licensed professional waste disposal service to handle the material.[1]
-
Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.
-
-
Incineration Procedure (to be performed by the licensed facility):
-
Disposal of Contaminated Packaging:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
